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  • Product: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide
  • CAS: 1142191-77-2

Core Science & Biosynthesis

Foundational

Literature review of 6-allyl-2-chloropyridin-3-yl pivalamide synthesis

An In-depth Technical Guide to the Synthesis of 6-allyl-2-chloropyridin-3-yl pivalamide Introduction 6-allyl-2-chloropyridin-3-yl pivalamide is a substituted pyridine derivative featuring multiple functional groups that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-allyl-2-chloropyridin-3-yl pivalamide

Introduction

6-allyl-2-chloropyridin-3-yl pivalamide is a substituted pyridine derivative featuring multiple functional groups that make it a valuable building block for medicinal chemistry and agrochemical research. The pyridine core is a common scaffold in pharmacologically active compounds. The presence of a chloro substituent provides a handle for further functionalization via cross-coupling reactions, the allyl group offers a site for various chemical transformations, and the pivalamide moiety can influence the molecule's steric and electronic properties, as well as its pharmacokinetic profile.

This guide presents a comprehensive overview of a plausible and robust synthetic route to 6-allyl-2-chloropyridin-3-yl pivalamide. As no direct, single-publication synthesis is readily available, this document constructs a multi-step pathway based on well-established, analogous chemical transformations. We will delve into the strategic choices behind each step, from the selection of starting materials to the specific reagents and reaction conditions, providing detailed experimental protocols and mechanistic insights.

Part 1: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to the target molecule involves a three-step disconnection strategy. The final molecule is an amide, which can be readily formed from an amine and an acyl chloride. This leads to the first disconnection at the amide C-N bond. The second disconnection breaks the C-C bond between the pyridine ring and the allyl group, which can be formed via a transition metal-catalyzed cross-coupling reaction. This strategy leads back to a common, commercially available starting material.

G TM Target Molecule 6-allyl-2-chloropyridin-3-yl pivalamide Int2 Intermediate 2 6-allyl-2-chloropyridin-3-amine TM->Int2 Amide Formation (Pivaloylation) Int1 Intermediate 1 2,6-dichloropyridin-3-amine Int2->Int1 C-C Bond Formation (Allylation) SM Starting Material 2,6-dichloropyridine Int1->SM Amination (Nitration & Reduction)

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis, therefore, involves three key transformations:

  • Functionalization of the Pyridine Core: Starting from 2,6-dichloropyridine, a nitro group is introduced and subsequently reduced to form the key intermediate, 2,6-dichloropyridin-3-amine.

  • Regioselective Allylation: A transition metal-catalyzed cross-coupling reaction is employed to selectively install an allyl group at the C6 position of the pyridine ring.

  • Amide Formation: The final pivalamide group is introduced by acylating the 3-amino group with pivaloyl chloride.

Part 2: Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Synthesis of 2,6-Dichloropyridin-3-amine

This initial phase focuses on creating the core aminodichloropyridine structure from a readily available starting material.

1A: Nitration of 2,6-Dichloropyridine

The synthesis begins with the electrophilic nitration of 2,6-dichloropyridine.[1] The two chlorine atoms are electron-withdrawing and deactivating, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 or C5 position. The reaction yields 2,6-dichloro-3-nitropyridine as the major product.

  • Causality of Experimental Choices: Concentrated sulfuric acid serves both as a solvent and as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The reaction is performed at controlled temperatures to prevent over-nitration and decomposition. This procedure is analogous to established methods for the nitration of other dichloropyridine systems.[2]

Experimental Protocol: Nitration

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, slowly add 2,6-dichloropyridine (1.0 equiv.) to concentrated sulfuric acid (approx. 5-10 volumes).[3]

  • Stir the mixture until a homogeneous solution is achieved.

  • Prepare a nitrating mixture by slowly adding 70% nitric acid (1.2 equiv.) to a separate portion of concentrated sulfuric acid, keeping the temperature low.

  • Add the nitrating mixture dropwise to the solution of 2,6-dichloropyridine, ensuring the internal temperature does not exceed 10 °C.[3]

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting suspension to pH ~4-5 by the slow addition of a concentrated aqueous base (e.g., NH₄OH or NaOH), while maintaining a low temperature.

  • Collect the precipitated yellow solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.

1B: Reduction of 2,6-Dichloro-3-nitropyridine

The nitro group is then reduced to a primary amine. A common and effective method for this transformation is reduction with a metal in acidic media, such as tin(II) chloride in hydrochloric acid.

  • Causality of Experimental Choices: Tin(II) chloride is a mild and selective reducing agent for aromatic nitro groups, well-tolerated by the chloro substituents. The acidic medium is essential for the reaction mechanism.

Experimental Protocol: Reduction

  • Suspend 2,6-dichloro-3-nitropyridine (1.0 equiv.) in ethanol or concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equiv.) in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9).

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,6-dichloropyridin-3-amine.[4]

Step 2: Regioselective C6-Allylation of 2,6-Dichloropyridin-3-amine

This is the most critical step, requiring selective functionalization of one of the two chlorine atoms. The C2 and C6 positions on the pyridine ring are electronically similar, but their reactivity can be differentiated. Positions adjacent to the pyridine nitrogen are generally more activated towards oxidative addition in palladium or nickel-catalyzed cross-coupling reactions.[5] However, the adjacent amino group at C3 provides significant steric hindrance at the C2 position, making the C6 position the more accessible site for the catalytic complex.

A Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and an allylboronic acid derivative is a suitable method.

  • Trustworthiness and Mechanistic Insight: The Suzuki-Miyaura reaction is a Nobel Prize-winning, robust, and well-understood C-C bond-forming reaction. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst into the C-Cl bond, transmetalation of the allyl group from boron to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6] The choice of a sterically demanding phosphine ligand can further enhance selectivity and catalyst stability.[7]

G cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition Pd_complex Ar-Pd(II)L₂-Cl OA->Pd_complex Ar-Cl TM Transmetalation Pd_allyl_complex Ar-Pd(II)L₂-Allyl TM->Pd_allyl_complex RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar-Allyl Pd_complex->TM Allyl-B(OR)₂ Pd_allyl_complex->RE

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Regioselective Allylation

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2,6-dichloropyridin-3-amine (1.0 equiv.), allylboronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a ligand like SPhos.[8][9]

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate 6-allyl-2-chloropyridin-3-amine.

Step 3: Pivaloylation of 6-allyl-2-chloropyridin-3-amine

The final step is a standard N-acylation to form the target pivalamide. Pivaloyl chloride is a highly reactive acylating agent.[10] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the pivaloyl chloride.[11] A non-nucleophilic base is required to scavenge the HCl byproduct.

  • Expertise & Experience: The steric bulk of the pivaloyl chloride's t-butyl group creates a stable and robust amide bond.[12] Pyridine or triethylamine is commonly used as the base. The reaction is typically run at 0 °C initially to control the exothermic reaction before being allowed to warm to room temperature to ensure completion.[12][13]

Experimental Protocol: Pivaloylation

  • Dissolve 6-allyl-2-chloropyridin-3-amine (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a base, such as triethylamine (1.2-1.5 equiv.) or pyridine (2.0 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equiv.) dropwise to the stirred solution.[12]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding water.

  • If using DCM, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize or purify by column chromatography to obtain the final product, 6-allyl-2-chloropyridin-3-yl pivalamide.

Part 3: Data Summary

The following table summarizes the proposed reaction parameters for the synthesis. Yields are estimates based on analogous reactions reported in the literature and would require experimental optimization.

StepReactantKey ReagentsSolventTemperatureEstimated Yield
1A 2,6-DichloropyridineH₂SO₄, HNO₃H₂SO₄-5 °C to RT85-95%
1B 2,6-Dichloro-3-nitropyridineSnCl₂·2H₂O, HClEthanol / HClReflux70-85%
2 2,6-Dichloropyridin-3-amineAllylboronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O90 °C60-75%
3 6-allyl-2-chloropyridin-3-aminePivaloyl Chloride, Et₃NDichloromethane0 °C to RT80-95%

Conclusion

This technical guide outlines a robust and logical three-step synthesis for 6-allyl-2-chloropyridin-3-yl pivalamide, starting from 2,6-dichloropyridine. The pathway relies on a sequence of well-established and reliable chemical transformations: nitration and reduction to form the key amine intermediate, a regioselective Suzuki-Miyaura cross-coupling for the critical C-C bond formation, and a final, high-yielding amidation. The success of the synthesis hinges on the control of regioselectivity during the allylation step, which is achieved by leveraging the steric influence of the adjacent amino group. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to successfully synthesize this and other similarly complex pyridine derivatives.

References

  • Grokipedia. Pivaloyl chloride.
  • National Center for Biotechnology Information. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC.
  • ChemicalBook. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis.
  • BenchChem. Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
  • ChemSRC. PIVALOYL CHLORIDE.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • Wikipedia. 2,6-Dichloropyridine.
  • BenchChem.
  • Chem-Impex. 3-Amino-2,6-dichloropyridine.
  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • BenchChem. Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • Sigma-Aldrich. N-(6-Allyl-2-chloropyridin-3-yl)pivalamide AldrichCPR 1142191-77-2.
  • The Organic Chemistry Tutor. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.

Sources

Exploratory

Chemo-Orthogonality and Synthetic Utility of the 6-Allyl-2-Chloropyridine Scaffold

Topic: Reactivity profile of the 6-allyl group in chloropyridine derivatives Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity profile of the 6-allyl group in chloropyridine derivatives Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The 6-allyl-2-chloropyridine scaffold represents a privileged "bifunctional linchpin" in modern drug discovery. It offers two distinct, orthogonal reactive handles: the electrophilic C2-chloride (susceptible to


 and cross-coupling) and the nucleophilic 6-allyl pendant (susceptible to metathesis, oxidation, and isomerization).

This guide addresses the primary challenge in utilizing this scaffold: controlling the thermodynamic isomerization of the allyl group to the styryl-like 1-propenyl isomer, while preserving the Lewis-basic nitrogen that frequently poisons transition metal catalysts. We present optimized protocols for synthesis, stabilization, and cyclization.

The Electronic Landscape: A Tale of Two Handles

To manipulate this scaffold, one must understand the competing electronic forces. The pyridine ring is


-deficient, exacerbated by the electronegative chlorine at C2 and the 

nitrogen.
  • The C2-Chloride (Electrophile): The inductive effect (-I) of the ring nitrogen activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ). The presence of the allyl group at C6 has a negligible steric impact on C2 but provides a slight electronic donation relative to a proton, marginally decreasing 
    
    
    
    rates compared to 2,6-dichloropyridine.
  • The 6-Allyl Group (Nucleophile/Labile): While the alkene is nucleophilic, the methylene protons at the allylic position (benzylic-like) are significantly acidified by the electron-deficient pyridine ring. This acidity is the root cause of the scaffold's instability (see Section 3).

Synthesis: Accessing the Scaffold

While direct allylation of 2-chloropyridine via lithiation is possible, it often suffers from poor regioselectivity (C6 vs. C4 addition). The industry-standard approach utilizes 2,6-dichloropyridine due to its symmetry.[1]

Recommended Route: Pd-Catalyzed Cross-Coupling

Why this route? It avoids the formation of dihydropyridine intermediates common in Grignard additions, eliminating the need for a subsequent oxidation step.

Protocol Summary:

  • Substrate: 2,6-Dichloropyridine.

  • Reagent: Allyltributylstannane (Stille) or Allylboronic acid pinacol ester (Suzuki).

  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Toluene (Stille) or THF/Water (Suzuki).

  • Key Insight: For Suzuki coupling, use a mild base (

    
    ) rather than strong hydroxides to prevent early isomerization of the product.
    

The "Silent Killer": Allyl-to-Propenyl Isomerization

The most critical failure mode when working with 6-allyl-2-chloropyridines is the migration of the double bond into conjugation with the aromatic ring.



  • Thermodynamic Driver: Formation of a conjugated styryl-like system (

    
    ).
    
  • Catalysts: This transformation is catalyzed by bases, Group 6 metals, and crucially, Ruthenium hydride species formed during Ring-Closing Metathesis (RCM).

Mitigation Strategy

When performing downstream transformations (especially RCM), the addition of 1,4-benzoquinone (10-20 mol%) is mandatory. It acts as a hydride scavenger, preventing the formation of the Ru-H species responsible for catalyzing the isomerization chain reaction.

Reactivity Profile & Visual Workflows

The following diagram maps the divergent reactivity of the scaffold, highlighting the specific conditions required to access different chemical spaces.

ReactivityMap Start 2,6-Dichloropyridine Scaffold 6-Allyl-2-Chloropyridine (The Core) Start->Scaffold Suzuki/Stille (Allyl-M) Isomer 2-(1-Propenyl)pyridine (Thermodynamic Sink) Scaffold->Isomer Base, Heat, or Ru-H (Uncontrolled) RCM_Prod Bicyclic/Macrocyclic Fused Pyridines Scaffold->RCM_Prod Grubbs II + p-TsOH (Transient Protection) SNAr_Prod 2-Amino/Alkoxy 6-Allyl Derivatives Scaffold->SNAr_Prod R-NH2 / NaOR (SNAr displacement) Aldehyde 6-Formyl-2-Chloropyridine Scaffold->Aldehyde OsO4 / NaIO4 (Oxidative Cleavage)

Figure 1: Divergent synthetic pathways from the 6-allyl-2-chloropyridine core. Note the red path indicating the thermodynamic trap of isomerization.

Deep Dive: Ring-Closing Metathesis (RCM)

RCM on chloropyridines is notoriously difficult because the pyridine nitrogen is a potent ligand for Ruthenium, displacing the phosphine/NHC ligands and killing the catalyst (the "poisoning effect").

The "Transient Protection" Protocol

To successfully cyclize 6-allyl-2-chloropyridine derivatives (e.g., to form quinolizidines), you must mask the nitrogen lone pair during the reaction.

Step-by-Step Methodology:
  • Pre-Complexation: Dissolve the substrate in anhydrous DCM (0.05 M).

  • Acidification: Add 1.0 equivalent of p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA).

    • Why: This protonates the pyridine nitrogen (

      
       due to Cl-substitution), rendering it non-coordinating. The pyridinium salt is soluble in DCM.
      
  • Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II (5 mol%).

  • Reflux: Heat to 40°C under Argon.

    • Note: Do not exceed 40°C if possible to minimize thermal isomerization.

  • Workup: Quench with saturated

    
     to deprotonate the pyridine and release the free base product.
    

Alternative: Use Lewis Acids like


 if the substrate contains acid-sensitive groups (e.g., acetals).

Orthogonal Functionalization ( )

The 2-chloro position remains highly active. However, the order of operations is critical.

  • Path A:

    
     then RCM. 
    
    • Risk: If the nucleophile introduces a basic amine, it will interfere with the RCM catalyst later.

    • Benefit: Allows installation of the second alkene required for RCM.[2]

  • Path B: RCM then

    
    . 
    
    • Risk:[3] The fused ring might introduce steric strain affecting the substitution.

    • Benefit: The chloropyridine moiety is robust and survives RCM conditions well.

Data Table: Comparative Reactivity for


 at C2 
NucleophileReagentConditionsYield (Est.)[4][5][6][7]Notes
Amines

NMP, 120°C, DIPEA85-95%Microwave acceleration recommended.
Alkoxides

THF/DMF, 0°C to RT90-98%Very fast. Strong exotherm possible.
Thiols

DMF, RT>95%Excellent nucleophiles; odor control required.
Suzuki


,

70-85%Requires anhydrous conditions to prevent hydrolysis.

Experimental Protocol: Synthesis of a Pyridyl-Macrocycle Precursor

Objective: Synthesis of N-(4-pentenyl)-N-(6-allyl-2-pyridyl)amine (RCM Precursor).

  • Starting Material: 2,6-Dichloropyridine (1.48 g, 10 mmol).

  • Allylation (Step 1):

    • Combine with Allyltributylstannane (1.1 equiv) and

      
       (5 mol%) in Toluene (20 mL).
      
    • Reflux for 12h.

    • Purification: Flash chromatography (Hex/EtOAc). Yield: ~75% of 2-chloro-6-allylpyridine.

  • Amination (Step 2 -

    
    ): 
    
    • Dissolve intermediate (1.53 g, 10 mmol) in NMP (10 mL).

    • Add 4-penten-1-amine (1.2 equiv) and

      
       (2.0 equiv).
      
    • Heat to 140°C (sealed tube) for 16h.

    • Workup: Dilute with water, extract with EtOAc.

  • Result: The product contains two terminal alkenes (one allyl, one pentenyl) ready for RCM using the protonation protocol described in Section 5.

References

  • National Institutes of Health (PMC). (2021). Isomerization of Functionalized Olefins by Using the Dinuclear Catalyst [PdI(μ‐Br)(P t Bu3)]2: A Mechanistic Study. [Link]

  • Royal Society of Chemistry. (1979).[8] Isomerisation of 2-(alkenyl)pyridines by Group 6 metals. [Link][8]

  • National Institutes of Health (PMC). (2012). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides. [Link]

  • Organic Syntheses. (2012). Condensative Synthesis of Pyridine Derivatives. [Link][7]

Sources

Foundational

A Technical Guide to Determining the Solubility of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, a key heterocyclic compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines a robust, self-validating experimental protocol based on the widely accepted shake-flask method. Furthermore, it delves into the theoretical underpinnings of solubility, enabling researchers to not only generate precise data but also to understand the fundamental solute-solvent interactions at play. This guide is designed to be a practical and authoritative resource, empowering researchers to make informed decisions in process development and formulation science.

Introduction: The Critical Role of Solubility in Drug Development

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS No: 1142191-77-2) is a substituted pyridine derivative with potential applications in medicinal chemistry.[1][2] Its molecular structure, featuring both lipophilic (allyl and pivalamide groups) and polar (chloropyridine ring) moieties, suggests a nuanced solubility profile in organic solvents. The determination of this profile is not merely an academic exercise; it is a cornerstone of successful drug development.[3][4][5][6]

Solubility data is paramount for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and maximizing yield.[7]

  • Formulation Science: Developing stable and effective dosage forms, as solubility directly impacts a drug's dissolution rate and subsequent bioavailability.[3][6]

  • Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.[4]

Given that a significant percentage of new chemical entities exhibit poor aqueous solubility, a thorough understanding of their behavior in organic solvents is essential for overcoming these challenges.[3][6] This guide provides the necessary tools to establish a comprehensive solubility profile for N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.

Physicochemical Properties of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

A foundational understanding of the compound's properties is crucial for interpreting its solubility.

PropertyValueSource
Molecular Formula C₁₃H₁₇ClN₂O[1]
Molecular Weight 252.74 g/mol [1]
Appearance Solid (predicted)
CAS Number 1142191-77-2[1]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[8][9][10] The following protocol is a self-validating system designed to ensure accurate and consistent results.

Materials and Equipment
  • N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Scintillation vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Calibrated positive displacement pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide to individual vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation, a critical factor for maintaining the integrity of the experiment.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This extended time is necessary to ensure that the system reaches thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is vital to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute.

    • Prepare a calibration curve using standard solutions of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide of known concentrations to ensure accurate quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification prep1 Add excess solute to solvent in vial prep2 Cap vial securely prep1->prep2 equil1 Place in shaker at constant temperature prep2->equil1 Transfer to shaker equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 Allow to settle sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 quant1 Dilute filtrate sample3->quant1 Prepare for analysis quant2 Analyze via HPLC/UV-Vis quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Theoretical Framework and Interpretation of Solubility Data

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This can be explained by considering the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute interactions (lattice energy) and the solvent-solvent interactions, and forming new solute-solvent interactions.

Key Solute-Solvent Interactions

The solubility of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide will be influenced by:

  • Van der Waals forces: Present in all molecules, these are the primary interactions in non-polar solvents like hexane and toluene. The allyl and pivalamide groups will contribute to these interactions.

  • Dipole-dipole interactions: The chloropyridine ring introduces a dipole moment, which will lead to favorable interactions with polar aprotic solvents like acetone and ethyl acetate.

  • Hydrogen bonding: While the amide group in the pivalamide moiety has a hydrogen bond donor (N-H) and acceptor (C=O), its ability to form strong hydrogen bonds may be sterically hindered by the bulky tert-butyl group. However, it can still interact with protic solvents like methanol and ethanol.

Predicting Solubility Trends

Based on the molecular structure, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can engage in dipole-dipole interactions and some hydrogen bonding.

  • Moderate Solubility: In less polar solvents like dichloromethane and toluene, where dipole-induced dipole and van der Waals forces will be the primary drivers.

  • Low Solubility: In non-polar aliphatic solvents like hexane, due to the significant polarity of the chloropyridine ring.

Diagram of Intermolecular Forces

G cluster_solvents Organic Solvents solute N-(6-Allyl-2-chloropyridin-3-yl)pivalamide protic Polar Protic (e.g., Ethanol) solute->protic H-Bonding, Dipole-Dipole aprotic Polar Aprotic (e.g., Acetone) solute->aprotic Dipole-Dipole nonpolar Non-Polar (e.g., Hexane) solute->nonpolar Van der Waals

Caption: Key Intermolecular Forces Influencing Solubility.

Data Presentation and Analysis

All quantitative solubility data should be summarized in a clear and concise table. The results should be expressed in standard units such as mg/mL or mol/L at the specified temperature.

Table 1: Hypothetical Solubility Data for N-(6-Allyl-2-chloropyridin-3-yl)pivalamide at 25 °C

SolventSolvent TypePredicted SolubilityMeasured Solubility (mg/mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticHighTo be determined
Ethyl AcetatePolar AproticHighTo be determined
DichloromethaneModerately PolarModerateTo be determined
TolueneNon-Polar (Aromatic)ModerateTo be determined
HexaneNon-Polar (Aliphatic)LowTo be determined

Conclusion

This technical guide provides a comprehensive and actionable framework for determining and understanding the solubility of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide in organic solvents. By following the detailed shake-flask protocol and applying the principles of solute-solvent interactions, researchers can generate reliable data that is crucial for advancing the development of this compound. The methodologies and theoretical insights presented herein are designed to uphold the highest standards of scientific integrity and to empower scientists with the knowledge needed to navigate the challenges of drug development effectively.

References

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link][7]

  • Beker, W., et al. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning. [Link][11]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link][3]

  • Beker, W., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link][12]

  • Grygoryev, E., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link][13]

  • Naidoo, P., et al. (2016). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. RSC Advances, 6(73), 69324-69341. [Link][14]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link][8]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link][5]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][9]

  • Grygoryev, E., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link][15]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link][6]

  • Fuguet, E., et al. (2020). Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Pharmaceutics, 12(11), 1047. [Link][10]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][16]

  • Frontiers. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link][17]

  • Pharmaffiliates. (n.d.). N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. [Link][2]

Sources

Exploratory

Safety data sheet (SDS) highlights for allyl-chloropyridine pivalamides

An In-Depth Technical Guide to the Safety Profile of Allyl-Chloropyridine Pivalamides Introduction: A Proactive Approach to Laboratory Safety Allyl-chloropyridine pivalamides represent a class of heterocyclic compounds w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of Allyl-Chloropyridine Pivalamides

Introduction: A Proactive Approach to Laboratory Safety

Allyl-chloropyridine pivalamides represent a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. Their structure, which combines a reactive allyl group, a toxicologically significant chloropyridine core, and a sterically bulky pivalamide moiety, presents a unique safety profile. For researchers and scientists, understanding this profile is not merely a regulatory formality but a cornerstone of responsible innovation.

This guide provides a synthesized, in-depth analysis of the anticipated safety data for allyl-chloropyridine pivalamides. In the absence of a specific Safety Data Sheet (SDS) for every novel derivative, this document serves as a technical whitepaper, extrapolating from the known hazards of its core components—chloropyridine and pivalamide—to establish a robust framework for safe handling, risk mitigation, and emergency preparedness. By explaining the causality behind safety protocols, we aim to empower drug development professionals to work with these compounds confidently and securely.

Section 1: Synthesized Hazard Identification and Classification

The hazard profile of an allyl-chloropyridine pivalamide is dominated by the toxicological characteristics of the chloropyridine ring system. The pivalamide group, while generally of lower toxicity, modifies the physical properties of the molecule, and the allyl group adds a potential route for reactivity and sensitization. Based on data from analogous compounds, a GHS classification can be predicted.

Predicted GHS Hazard Classification Summary

Hazard ClassPredicted CategoryBasis for Classification & Key Notes
Acute Toxicity, Dermal Category 2 (Fatal) Based on 2-chloropyridine, which is fatal in contact with skin.[1][2] Chlorinated pyridines are rapidly absorbed through intact skin.[3][4]
Acute Toxicity, Inhalation Category 2 (Fatal) Vapors or dusts are expected to be highly toxic if inhaled, based on data for 2-chloropyridine.[1][5]
Acute Toxicity, Oral Category 4 (Harmful) Harmful if swallowed.[1][6] The oral LD50 for 2-chloropyridine in mice is reported as 110 mg/kg.[3][5][7]
Skin Corrosion/Irritation Category 2 (Irritant) Expected to cause skin irritation upon contact.[4][5]
Serious Eye Damage/Irritation Category 1 or 2 (Damage/Irritation) Contact can cause serious eye irritation or damage.[2][5][8]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 May cause damage to organs, particularly the liver and potentially the kidneys and nervous system, through prolonged or repeated exposure.[3][7][9]
Combustibility Combustible Solid/Liquid While pivalamide is a solid, the chloropyridine precursor is a combustible liquid.[4] The final compound's flammability depends on its physical state, but it should be kept away from ignition sources.

Section 2: Toxicological Profile - A Mechanistic Perspective

Understanding the "why" behind the hazards is critical for developing a true safety-conscious mindset. The toxicity of allyl-chloropyridine pivalamides is primarily driven by the chloropyridine core, a known hepatotoxin.

  • Primary Target Organ: The Liver: The liver is the main site of metabolic bioactivation for pyridine compounds.[7] Animal studies on 2-chloropyridine show that acute exposure leads to significant liver damage, including central lobular necrosis and fatty degeneration.[3][7] The mechanism involves metabolic processing that can generate reactive intermediates, leading to cellular damage. Researchers should be aware that repeated, low-level exposure could contribute to cumulative liver injury.[5]

  • Dermal Absorption and Systemic Effects: A critical and often underestimated risk is the rapid absorption of chlorinated pyridines through the skin.[3][4] This means that skin contact is not just a local irritation risk; it is a direct route for systemic poisoning that can produce effects similar to inhalation or ingestion.[5]

  • Respiratory and Mucous Membrane Irritation: Inhalation of dust or vapors can irritate the nose, throat, and respiratory system.[4][8] This is an immediate warning sign of exposure that should not be ignored. The body's response to such irritation can potentially lead to further lung damage.[5]

Section 3: Integrated Risk Management Framework

A self-validating system of safety protocols is essential. This framework integrates engineering controls, personal protective equipment, and procedural workflows to minimize risk at every step.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to prevent the compound from coming into contact with the researcher. This is achieved through a multi-layered defense.

  • Primary Engineering Control: All handling of allyl-chloropyridine pivalamides, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[10][11][12] The fume hood provides critical ventilation to prevent the inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

    • Hand Protection: Wear nitrile or neoprene gloves, not latex.[10] Double-gloving is recommended during transfers of significant quantities. Gloves should be inspected before use and changed immediately if contamination is suspected.

    • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and airborne particles.[10][11][12]

    • Body Protection: A lab coat must be worn and kept fully buttoned.[10][11] For tasks with a higher risk of spills, a chemically resistant apron is advisable.

    • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., during a large spill or equipment failure), a respirator with an appropriate cartridge for organic vapors/particulates must be used.

Protocols for Safe Handling and Storage

Methodical and deliberate actions are key to preventing accidents.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • PPE Donning: Put on all required PPE (lab coat, goggles, gloves) before bringing the compound into the hood.

  • Weighing & Transfer: Conduct all transfers over a spill tray within the fume hood. Use non-sparking tools if the material is a fine powder to prevent static discharge.[13][14]

  • Container Management: Keep containers tightly closed when not in use.[6][10] If the compound is a solid, be mindful of dust generation during transfers.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[8][13] Do not eat, drink, or smoke in the laboratory.[8][13]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight.[6][10][14]

  • Keep containers tightly sealed and clearly labeled.[6]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][15]

cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase Prep Verify Fume Hood & Clear Workspace Don_PPE Don Lab Coat, Goggles, Nitrile Gloves Prep->Don_PPE Transfer Weigh & Transfer Compound Don_PPE->Transfer Seal Keep Containers Sealed When Not in Use Transfer->Seal Decon Decontaminate Surfaces & Equipment Seal->Decon Doff_PPE Properly Remove PPE Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: A standard workflow for safely handling allyl-chloropyridine pivalamides.
Emergency Response Protocols

A clear, practiced emergency plan is crucial.[12] All personnel must be aware of the location of safety showers, eyewash stations, and fire extinguishers.

In Case of Personal Exposure:

  • Skin Contact: This is a medical emergency due to high dermal toxicity. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6][10][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12][15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6][12] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[15] Seek immediate medical attention and provide the SDS or this guide to the medical personnel.

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.[8]

  • Remove all sources of ignition.[6][8]

  • Wearing full PPE (including respiratory protection if necessary), cover the spill with a non-flammable absorbent material like sand, vermiculite, or diatomaceous earth.[6][12]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6][12]

  • Ventilate and wash the spill area thoroughly after cleanup is complete.[8]

cluster_routes cluster_actions Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest FlushSkin Flush with Water (15 min) Remove Clothing Skin->FlushSkin FlushEye Flush with Water (15 min) Hold Eyelids Open Eye->FlushEye FreshAir Move to Fresh Air Inhale->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingest->RinseMouth End Seek Immediate Medical Attention FlushSkin->End FlushEye->End FreshAir->End RinseMouth->End

Sources

Foundational

Potential biological activity of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide analogs

An In-depth Technical Guide to the Potential Biological Activity of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Analogs Abstract This technical guide provides a comprehensive framework for the investigation of the potenti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Analogs

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide and its analogs. While the specific biological profile of the parent compound is not extensively documented in public literature, an analysis of its constituent chemical moieties—the 2-chloropyridine core, the N-pivalamide group, and the 6-allyl substituent—suggests a high probability of significant bioactivity. This guide synthesizes information from established research on these fragments to propose a rational, multi-pronged screening approach. We will delve into the rationale behind proposed biological activities, provide detailed experimental protocols for their assessment, and outline a strategy for structure-activity relationship (SAR) studies to optimize lead compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel bioactive molecules.

Introduction: Deconstructing the Scaffold for Bioactivity Prediction

The molecule N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS No. 1142191-77-2) presents a compelling scaffold for biological investigation.[1][2] Its potential can be inferred by examining its key structural components:

  • The 2-Chloropyridine Ring: This heterocyclic core is a well-established pharmacophore and agrochemical building block.[3] The presence of a chlorine atom at the 2-position can influence the electronic properties of the ring and provide a site for further chemical modification. Derivatives of 2-chloropyridine are known to be intermediates in the synthesis of fungicides and herbicides.[3] Furthermore, the broader class of pyridine derivatives exhibits a vast range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7]

  • The N-Pivalamide Group: The bulky tert-butyl group of the pivalamide moiety can significantly impact the molecule's lipophilicity and steric profile. This can influence its ability to cross biological membranes and interact with target proteins. The pivalamide group has been incorporated into various bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties.[8][9]

  • The 6-Allyl Group: The allyl group is a reactive handle that can participate in various chemical transformations, making it a valuable point for analog synthesis. It can also influence the molecule's binding to target sites and its metabolic stability. The introduction of an allyl group can sometimes enhance the biological activity of a parent compound.[10]

Given this composite nature, we hypothesize that N-(6-Allyl-2-chloropyridin-3-yl)pivalamide and its analogs are likely to exhibit biological activities relevant to agriculture and potentially to medicine. This guide will focus on a systematic approach to uncover and optimize these activities.

Synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Analogs

A focused library of analogs is crucial for establishing a robust structure-activity relationship. The synthesis of the parent compound and its analogs can be approached through a convergent strategy starting from 2-amino-3-chloropyridine.[11][12]

General Synthetic Scheme

A plausible synthetic route involves the acylation of a substituted 2-chloropyridin-3-amine with pivaloyl chloride, followed by the introduction of the allyl group. Modifications can be introduced at three key positions:

  • R1 (Pivalamide replacement): Varying the acyl group can probe the importance of the bulky tert-butyl moiety.

  • R2 (Allyl replacement): Substitution of the allyl group with other alkyl or aryl groups can explore the impact of this functionality.

  • R3 (Pyridine ring substitution): Introduction of different substituents on the pyridine ring can fine-tune the electronic and steric properties of the scaffold.

G cluster_0 Synthesis of Analogs start 2-Amino-3-chloropyridine step1 Acylation (R1-COCl) start->step1 intermediate1 N-(2-Chloropyridin-3-yl)amide step1->intermediate1 step2 Allylation/Alkylation (R2-X) intermediate1->step2 final_product N-(6-R2-2-chloropyridin-3-yl)amide step2->final_product step3 Ring Substitution (Modification of starting material) step3->step1 start_modified Substituted 2-Amino-3-chloropyridine (R3) start_modified->step3

Caption: General synthetic workflow for N-(6-Allyl-2-chloropyridin-3-yl)pivalamide analogs.

Experimental Protocol: Synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide
  • Acylation of 2-Amino-3-chloropyridine:

    • To a solution of 2-amino-3-chloropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield N-(2-chloropyridin-3-yl)pivalamide.

  • Allylation of N-(2-Chloropyridin-3-yl)pivalamide:

    • To a solution of N-(2-chloropyridin-3-yl)pivalamide (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at -78 °C to deprotonate the pyridine ring.

    • After stirring for 30 minutes, add allyl bromide (1.2 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product and purify by column chromatography to obtain N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.

Proposed Biological Activities and Screening Protocols

Based on the analysis of the structural motifs, we propose screening for the following biological activities.

Agrochemical Potential

The 2-chloropyridine scaffold is present in some commercial herbicides.

  • Protocol: Pre- and Post-Emergence Herbicidal Assay

    • Plant Species: Select a panel of representative monocot and dicot weeds (e.g., Echinochloa crus-galli, Setaria faberi, Abutilon theophrasti, Amaranthus retroflexus).

    • Pre-emergence Application:

      • Sow seeds in pots and apply the test compounds at various concentrations (e.g., 10, 100, 1000 g/ha) to the soil surface.

      • Incubate in a greenhouse for 14-21 days.

      • Assess herbicidal efficacy by visual scoring of phytotoxicity (0 = no effect, 100 = complete kill).

    • Post-emergence Application:

      • Grow plants to the two- to three-leaf stage.

      • Apply the test compounds as a foliar spray at various concentrations.

      • Incubate in a greenhouse for 14-21 days.

      • Assess herbicidal efficacy as described above.

Pyridine derivatives are known for their fungicidal properties.[4]

  • Protocol: In Vitro Antifungal Assay

    • Fungal Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani).

    • Assay:

      • Prepare potato dextrose agar (PDA) plates amended with the test compounds at various concentrations (e.g., 1, 10, 100 µg/mL).

      • Inoculate the center of each plate with a mycelial plug of the test fungus.

      • Incubate at an appropriate temperature until the mycelium in the control plate reaches the edge.

      • Measure the diameter of the fungal colony and calculate the percentage of growth inhibition.

G cluster_0 Agrochemical Screening Workflow start Synthesized Analogs herbicide_screen Herbicidal Assay (Pre- & Post-emergence) start->herbicide_screen fungicide_screen Fungicidal Assay (In Vitro) start->fungicide_screen insecticide_screen Insecticidal Assay (Contact & Systemic) start->insecticide_screen sar_analysis Structure-Activity Relationship Analysis herbicide_screen->sar_analysis fungicide_screen->sar_analysis insecticide_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for agrochemical screening and lead optimization.

Pharmaceutical Potential

The broad bioactivity of pyridines suggests potential applications in medicine.[5][6][7]

  • Protocol: In Vitro Cytotoxicity Assay

    • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)) and a non-cancerous control cell line (e.g., MCF-10A).

    • Assay:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

      • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

      • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

  • Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Assay:

      • Perform a broth microdilution assay according to CLSI guidelines.

      • Determine the lowest concentration of the compound that inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-(6-Allyl-2-chloropyridin-3-yl)pivalamide scaffold will provide valuable insights into the structural requirements for biological activity.

Modification Point Rationale Example Analogs
R1 (Acyl Group) Investigate the role of the bulky tert-butyl group.Acetyl, Cyclopropylcarbonyl, Benzoyl
R2 (6-Position) Explore the impact of the allyl group and its replacement.Propyl, Benzyl, Phenyl
R3 (Pyridine Ring) Modulate the electronic properties of the ring.5-Fluoro, 5-Methoxy

Table 1: Proposed Analogs for SAR Studies

Data Presentation and Interpretation

Quantitative data from the biological assays should be tabulated for clear comparison.

Compound R1 R2 R3 Herbicidal EC50 (g/ha) Fungicidal IC50 (µg/mL) Anticancer IC50 (µM)
Parent PivaloylAllylHDataDataData
Analog 1 AcetylAllylHDataDataData
Analog 2 PivaloylPropylHDataDataData
Analog 3 PivaloylAllyl5-FDataDataData

Table 2: Example Data Table for SAR Analysis

Conclusion

The N-(6-Allyl-2-chloropyridin-3-yl)pivalamide scaffold represents a promising starting point for the discovery of novel bioactive compounds. The structural features of this molecule suggest a high likelihood of herbicidal, fungicidal, and potentially pharmaceutical activities. The systematic approach to analog synthesis and biological screening outlined in this guide provides a robust framework for elucidating the structure-activity relationships and identifying lead candidates for further development.

References

  • Orie, K. J., Duru, R. U., & Ngochindo, R. I. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry, 9(3), 53.
  • PubMed. (2025, February 26). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255.
  • Kim, J., & Chang, S. (2012). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence.
  • Schafer, A., & Kempe, R. (2010). Insertion of Pyridine into the Calcium Allyl Bond: Regioselective 1,4-Dihydropyridine Formation and C−H Bond Activation.
  • Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Crystals, 12(11), 1545.
  • Strieth-Kalthoff, F., et al. (2019). Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. Chemistry – A European Journal, 25(47), 11043–11047.
  • Gevorgyan, V., & Tsuboya, N. (2004). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2004(5), 134–148.
  • ResearchGate. (2025, November 26). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 18). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-chloropyridine. PubChem Compound Database. Retrieved from [Link]

  • Amanote Research. (n.d.). Quantitative Structure-Activity Relationships of 2-Chloropyridine-3-Carboxamide Fungicides. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. Retrieved from [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]

  • PubMed. (2026, January 21). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. Retrieved from [Link]

  • ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide].... Retrieved from [Link]

  • MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

  • Won, Y. H., & Park, M. S. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Archives of Pharmacal Research, 33(2), 189–196.
  • ResearchGate. (n.d.). The Most Common Functional Groups in Bioactive Molecules and How Their Popularity has Evolved Over Time. Retrieved from [Link]

  • Ertl, P., & Schuhmann, T. (2020). The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. Journal of Medicinal Chemistry, 63(17), 8408–8418.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Pivaloylation of 3-Amino-6-allyl-2-chloropyridine

Executive Summary This application note details the optimized protocol for the N-pivaloylation of 3-amino-6-allyl-2-chloropyridine . This transformation is a critical step in medicinal chemistry, often serving two distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the N-pivaloylation of 3-amino-6-allyl-2-chloropyridine . This transformation is a critical step in medicinal chemistry, often serving two distinct purposes:

  • Protective Group Strategy: Masking the primary amine to prevent side reactions during subsequent transformations of the allyl group (e.g., olefin metathesis or oxidation).

  • Directing Group Installation: The pivalamide moiety acts as a powerful directing group for transition-metal-catalyzed C–H activation at the C4 position of the pyridine ring.

The Challenge: The substrate features a highly electron-deficient exocyclic amine due to the electron-withdrawing nature of the pyridine ring and the inductive effect of the adjacent chlorine atom at C2. Consequently, standard Schotten-Baumann conditions often result in poor conversion. This protocol utilizes nucleophilic catalysis (DMAP) to overcome the electronic deactivation and steric bulk of the pivaloyl group.

Reaction Mechanism & Rationale

The reaction proceeds via a nucleophilic acyl substitution. Due to the low nucleophilicity of the 3-amino-6-allyl-2-chloropyridine (Substrate 1 ), direct attack on pivaloyl chloride is kinetically slow.

We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the pivaloyl chloride to form a highly electrophilic N-pivaloyl-4-dimethylaminopyridinium salt. This intermediate is significantly more reactive toward the deactivated amine substrate than the parent acid chloride, ensuring high yields and minimizing reaction times.

Figure 1: Catalytic Cycle and Reaction Pathway

PivaloylationMechanism PivCl Pivaloyl Chloride (Reagent) Inter N-Pivaloyl-DMAP (Activated Intermediate) PivCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product N-(6-allyl-2-chloropyridin- 3-yl)pivalamide Inter->Product Acyl Transfer Substrate 3-amino-6-allyl- 2-chloropyridine Substrate->Product Product->DMAP Catalyst Regeneration Base Triethylamine (HCl Scavenger) Salt Et3N·HCl (Byproduct) Base->Salt Scavenges HCl

Caption: DMAP-catalyzed acylation mechanism overcoming the steric and electronic deactivation of the aminopyridine substrate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
3-Amino-6-allyl-2-chloropyridine 1.0SubstrateEnsure purity >95%; brown oil/solid.
Pivaloyl Chloride (PivCl) 1.2Acylating AgentMoisture sensitive; dispense via syringe.
Triethylamine (TEA) 1.5BaseScavenges HCl; must be dry.
DMAP 0.1CatalystEssential for conversion.
Dichloromethane (DCM) [0.2 M]SolventAnhydrous (keep water <0.05%).
Step-by-Step Methodology

Step 1: Setup

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Charge the flask with 3-amino-6-allyl-2-chloropyridine (1.0 equiv) and DMAP (0.1 equiv).

  • Add anhydrous DCM to achieve a concentration of 0.2 M relative to the amine.

  • Add Triethylamine (1.5 equiv) via syringe.

  • Cool the reaction mixture to 0 °C using an ice/water bath.

Step 2: Addition

  • Load Pivaloyl Chloride (1.2 equiv) into a dry syringe.

  • Add the PivCl dropwise to the stirred reaction mixture over 10–15 minutes.

    • Observation: A white precipitate (TEA·HCl) will begin to form almost immediately. Fuming may occur if addition is too fast.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (23 °C) .

  • Stir for 4–6 hours .

  • Self-Validation (TLC): Monitor consumption of starting material.

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The product (amide) will have a significantly lower Rf than the starting amine and will not stain as intensely with ninhydrin.

Step 4: Workup & Purification [1]

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to hydrolyze excess PivCl.

  • Transfer to a separatory funnel. Separate the organic layer.[1][2][3]

  • Extract the aqueous layer with DCM (2 x).[4]

  • Critical Wash: Wash combined organics with 0.5 M HCl (cold, quick wash).

    • Reasoning: This removes unreacted amine substrate and the DMAP catalyst/pyridine traces. The product is an amide and is not basic enough to protonate significantly under these mild conditions.

  • Wash with Brine, dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate under reduced pressure to yield the crude solid.

Step 5: Final Polish

  • Recrystallization: If purity is <95%, recrystallize from minimal hot Hexanes/EtOAc (10:1).

  • Yield: Expected yield is 85–92% .

Figure 2: Workup Workflow

WorkupFlow Reaction Crude Reaction Mixture (DCM, Product, TEA-HCl, Excess PivCl) Quench Add Sat. NaHCO3 (Hydrolyze PivCl) Reaction->Quench SepFunnel Phase Separation Quench->SepFunnel OrgLayer Organic Layer (DCM) SepFunnel->OrgLayer AqLayer Aqueous Layer (Discard) SepFunnel->AqLayer AcidWash Wash with 0.5M HCl (Removes DMAP & SM) OrgLayer->AcidWash Dry Dry (Na2SO4) & Concentrate AcidWash->Dry Final Pure Product N-(6-allyl-2-chloropyridin-3-yl)pivalamide Dry->Final

Caption: Purification strategy highlighting the critical acid wash step to remove catalyst and unreacted amine.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric hindrance or wet solvent.Increase DMAP to 0.2 equiv. Ensure DCM is anhydrous.[1][4] Heat to reflux (40 °C) if necessary, but monitor allyl stability.
New Spot on TLC (High Rf) Bis-acylation (imide formation).Unlikely with PivCl due to bulk. If seen, treat crude with MeOH/K2CO3 for 30 min to cleave the labile N-acyl bond on the pyridine ring.
Product is Colored (Dark) Oxidation of allyl group or pyridine.Ensure N₂ atmosphere. Perform filtration through a short pad of silica gel immediately after workup.

Safety & Handling

  • Pivaloyl Chloride: Highly corrosive and a lachrymator. Causes severe skin burns. Handle only in a fume hood.

  • 3-Amino-6-allyl-2-chloropyridine: Treat as a potential toxicant. Aminopyridines can show biological activity (channel blocking). Avoid inhalation.

  • Allyl Group Stability: While the allyl group is robust to acylation, avoid mixing the waste stream with strong oxidizers or metal hydrides to prevent exothermic decomposition.

References

  • General Aminopyridine Acylation

    • BenchChem Application Notes. "Pivaloyl Chloride as a Protecting Group for Amines."[1] Accessed Feb 21, 2026. (General reference for PivCl reactivity).

  • DMAP Catalysis Mechanism

    • Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angew.[5] Chem. Int. Ed. Engl.1969 , 8, 981.

  • Reactivity of 2-Chloropyridines

    • Organic Syntheses.[2] "Synthesis of functionalized pyridines."[5][6][7][8][9][10] .

  • Allyl Group Tolerance

    • Fang, P., et al. "Catalytic α-Allylation of Unprotected Amino Acid Esters."[11] Org.[1][2][7][11] Lett.2012 , 14, 2130-2133.[11] . (Demonstrates allyl stability in presence of amines/catalysts).

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

Introduction: The Strategic Value of Functionalized Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2][3][4] The ability to selectively functionalize the pyridine ring through robust and versatile synthetic methods is therefore of paramount importance for the discovery and development of novel chemical entities.[2][5] Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] This guide focuses on a particularly valuable and versatile building block: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS No: 1142191-77-2).[8][9][10]

This trifunctional molecule offers a unique platform for sequential and site-selective cross-coupling reactions. The 2-chloro substituent serves as a reactive handle for a variety of palladium-catalyzed transformations. The pivaloyl protecting group on the 3-amino moiety ensures stability under many reaction conditions and can be removed post-coupling to allow for further derivatization.[11][12][13] The 6-allyl group provides an additional site for chemical modification, for instance, through olefin metathesis or oxidation.

These application notes provide detailed protocols and expert insights for leveraging N-(6-Allyl-2-chloropyridin-3-yl)pivalamide in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methodologies are designed to be reproducible and scalable, empowering researchers in their synthetic endeavors.

The Pivotal Role of the Pivaloyl Protecting Group

The choice of the pivaloyl (Piv) group as a protecting agent for the 3-amino functionality is a strategic one. Its key advantages include:

  • Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance, which can prevent unwanted side reactions at the adjacent positions on the pyridine ring.[11][13]

  • Stability: Pivaloyl amides are substantially more stable than other acyl protecting groups, such as acetyl or benzoyl amides, to a wide range of reaction conditions, including both acidic and basic environments.[11][13] This robustness is crucial for ensuring the integrity of the protecting group during the often harsh conditions of cross-coupling reactions.

  • Orthogonal Deprotection: The pivaloyl group can be removed under specific conditions that are often orthogonal to the cleavage of other common protecting groups, allowing for selective deprotection in complex multi-step syntheses.[11][12]

Understanding the Reactivity of 2-Chloropyridines in Cross-Coupling

The 2-chloro position of the pyridine ring is activated towards oxidative addition to a palladium(0) center, a critical step in the catalytic cycle of most cross-coupling reactions.[14][15][16] This activation is due to the electron-withdrawing nature of the pyridine nitrogen, which lowers the electron density at the C2 and C4 positions, making them more susceptible to reaction.[17] However, 2-chloropyridines are generally less reactive than their 2-bromo or 2-iodo counterparts.[7][17] Therefore, successful coupling often requires more forcing conditions, such as higher temperatures and the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[16][17]

Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Cross-Coupling Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(L)2-X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Organometallic Reagent (e.g., Ar'B(OH)2) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Coupled Product (Ar-Nu) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[7][18] This protocol describes the coupling of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide with a generic arylboronic acid.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Workflow start Start reagents Combine Reactants: - N-(6-Allyl-2-chloropyridin-3-yl)pivalamide - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) start->reagents solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C, 12-24h) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Equivalents
N-(6-Allyl-2-chloropyridin-3-yl)pivalamide1142191-77-2252.74 g/mol 253 mg1.0
Arylboronic AcidVariableVariable1.2 mmol1.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 4.5 mg (2 mol%)0.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51 g/mol 16.4 mg (4 mol%)0.04
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 276 mg2.0
1,4-Dioxane123-91-188.11 g/mol 4 mL-
Water7732-18-518.02 g/mol 1 mL-

Procedure:

  • To a flame-dried Schlenk flask, add N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane/water (4:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Ligand Choice: For the coupling of electron-rich or sterically hindered 2-chloropyridines, bulky and electron-rich biarylphosphine ligands like SPhos are often crucial for achieving good yields.[19]

  • Base Selection: While potassium carbonate is a common choice, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly for base-sensitive substrates.

  • Solvent System: The use of a water/organic solvent mixture is common in Suzuki couplings as it aids in the dissolution of the base and facilitates the transmetalation step.[6]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[20][21] This protocol details the coupling of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide with a primary or secondary amine.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Halide ArPd(L)X Oxidative_Addition->Pd(II)_Halide Pd(II)_Amido [ArPd(L)(NR'R'')] Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Product ArNR'R'' Reductive_Elimination->Product Amine_Coordination Amine Coordination & Deprotonation Amine_Coordination->Pd(II)_Amido Pd(II)_Halide->Amine_Coordination HNR'R'', Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials:

ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Equivalents
N-(6-Allyl-2-chloropyridin-3-yl)pivalamide1142191-77-2252.74 g/mol 253 mg1.0
Amine (Primary or Secondary)VariableVariable1.2 mmol1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol 9.2 mg (1 mol%)0.01
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)787618-22-8474.65 g/mol 9.5 mg (2 mol%)0.02
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 135 mg1.4
Toluene108-88-392.14 g/mol 5 mL-

Procedure:

  • In a glovebox, add N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (1 mol%), and RuPhos (2 mol%) to a vial.

  • Add the amine (1.2 equiv) and anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • After cooling, dilute with ethyl acetate and quench with saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Expert Insights:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich ligand such as RuPhos is highly effective for the amination of less reactive aryl chlorides.[17]

  • Base Sensitivity: Sodium tert-butoxide is a strong base. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, though this might require higher catalyst loadings or longer reaction times.[17]

  • Inert Atmosphere: Strict exclusion of oxygen is critical for the Buchwald-Hartwig amination, as oxygen can oxidize and deactivate the Pd(0) catalyst.[17]

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, providing access to a wide range of alkynyl-substituted heterocycles.[22][23]

Materials:

ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Equivalents
N-(6-Allyl-2-chloropyridin-3-yl)pivalamide1142191-77-2252.74 g/mol 253 mg1.0
Terminal AlkyneVariableVariable1.5 mmol1.5
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)13965-03-2701.90 g/mol 35 mg (5 mol%)0.05
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 19 mg (10 mol%)0.10
Triethylamine (Et₃N)121-44-8101.19 g/mol 3 mL-
Tetrahydrofuran (THF)109-99-972.11 g/mol 3 mL-

Procedure:

  • To a Schlenk flask, add N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (3 mL) and triethylamine (3 mL).

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Copper Co-catalyst: The copper(I) iodide co-catalyst is crucial for the traditional Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[22]

  • Base: Triethylamine acts as both the base and a solvent in this reaction. It is important to use a sufficient excess to neutralize the HCl generated during the reaction.

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed. These typically require a different palladium catalyst and ligand system and a stronger base.[23]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents or solvents.Use a pre-catalyst, increase the reaction temperature, ensure all reagents and solvents are anhydrous and degassed.[17][24]
Hydrodehalogenation Presence of water or other proton sources, slow reductive elimination.Ensure strictly anhydrous conditions. Use a more electron-rich ligand to promote reductive elimination.[17]
Homocoupling of Boronic Acid Slow transmetalation relative to homocoupling.Use a slight excess of the chloropyridine. Adjust the stoichiometry of the reagents.[24]
Decomposition of Starting Material Reaction temperature is too high, or the base is too strong.Lower the reaction temperature. Use a milder base (e.g., K₃PO₄ instead of NaOtBu).[24]

Conclusion

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this reagent in a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, base, and reaction conditions, a diverse array of novel molecules with potential applications in drug discovery and materials science can be efficiently synthesized.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
  • Chemical Science. (2022).
  • Who we serve. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • PMC. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • PMC. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
  • (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Taylor & Francis. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • PMC. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Wikipedia. (n.d.).
  • Grokipedia. (n.d.).
  • TCI Chemicals. (n.d.). Protecting Agents.
  • PMC. (2016, May 24).
  • Chem-Station Int. Ed. (2014, April 3). Acyl Protective Groups.
  • ACS Publications. (2020, April 24). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
  • Sigma-Aldrich. (n.d.). N-(6-Allyl-2-chloropyridin-3-yl)pivalamide AldrichCPR 1142191-77-2.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Protecting group.
  • ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
  • BenchChem. (2025).
  • The Hartwig Group. (n.d.). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023, December 3). 1.
  • Sapphire Bioscience. (n.d.). N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.
  • PMC - NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Frontiers. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Pharmaffiliates. (n.d.). CAS No : 1142191-77-2| Chemical Name : N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • PubMed. (2010, December 15). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle.
  • ResearchGate. (n.d.). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]....

Sources

Method

Strategic Functionalization of the Allyl Moiety in N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

Executive Summary The scaffold N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS: 1142191-77-2) represents a high-value "privileged structure" in medicinal chemistry. It combines an electron-deficient pyridine core, a ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS: 1142191-77-2) represents a high-value "privileged structure" in medicinal chemistry. It combines an electron-deficient pyridine core, a sterically demanding pivalamide directing group, and a reactive allyl handle.

This guide focuses on the chemodivergent functionalization of the allyl moiety. Unlike the aryl chloride (reserved for


 or Buchwald-Hartwig couplings) or the pivalamide (reserved for directed ortho-lithiation), the allyl group offers a unique vector for extending carbon chains or introducing polarity via oxidation.

Key Applications Covered:

  • Olefin Cross-Metathesis (CM): Chain extension using Grubbs II catalysis.

  • Lemieux-Johnson Oxidation: Oxidative cleavage to the aldehyde.[1][2]

  • Upjohn Dihydroxylation: Conversion to the vicinal diol.

Chemical Logic & Substrate Analysis

The "Catalyst Poisoning" Challenge

Pyridines are notorious for poisoning transition metal catalysts (like Ruthenium in metathesis or Palladium in oxidation) by coordinating to the metal center via the nitrogen lone pair.

  • Why this substrate works: In N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, the 2-chloro substituent provides critical steric bulk adjacent to the nitrogen. This "ortho-blocking" effect significantly reduces the Lewis basicity of the pyridine nitrogen, preventing it from sequestering the catalyst. This allows standard catalytic cycles to proceed without requiring Lewis acid additives (like Ti(OiPr)

    
    ) often needed for unhindered pyridines.
    
Chemo-Orthogonality

The allyl group allows for transformations that leave the aryl chloride intact. This is crucial for library synthesis, where the chloride is preserved for a final "diversity step" (e.g., coupling with various amines).

G Substrate N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (The Scaffold) Metathesis Cross-Metathesis (Grubbs II) Substrate->Metathesis Acrylates/Styrenes Oxidation Oxidative Cleavage (Lemieux-Johnson) Substrate->Oxidation OsO4 / NaIO4 Dihydrox Dihydroxylation (Upjohn) Substrate->Dihydrox OsO4 / NMO Prod_Alkene Internal Alkenes (Chain Extension) Metathesis->Prod_Alkene Prod_Aldehyde Pyridine Acetaldehyde (Reductive Amination Precursor) Oxidation->Prod_Aldehyde Prod_Diol Vicinal Diol (Polarity/Solubility) Dihydrox->Prod_Diol

Figure 1: Chemodivergent pathways for the functionalization of the allyl moiety.

Application 1: Olefin Cross-Metathesis (CM)[3][4][5]

Objective: To extend the carbon chain at the C6 position, introducing esters or aryl groups. Catalyst: Grubbs 2nd Generation (G-II).[3][4] The N-heterocyclic carbene (NHC) ligand in G-II is robust enough to tolerate the pyridine ring.

Protocol A: Cross-Metathesis with Methyl Acrylate
ParameterSpecification
Substrate N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (1.0 equiv)
Partner Methyl Acrylate (3.0 – 5.0 equiv)
Catalyst Grubbs II (2.5 – 5.0 mol%)
Solvent Dichloromethane (DCM), anhydrous, degassed
Concentration 0.1 M
Temperature Reflux (40 °C)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Cool under a stream of Argon.

  • Dissolution: Charge the flask with the substrate (1.0 equiv) and anhydrous DCM (0.1 M).

  • Partner Addition: Add Methyl Acrylate (3.0 equiv). Note: Excess acrylate prevents homodimerization of the pyridine substrate.

  • Catalyst Addition: Add Grubbs II catalyst (2.5 mol%) in one portion as a solid or dissolved in minimal DCM.

  • Reaction: Heat to reflux (40 °C) for 4–12 hours.

    • Monitoring: Check TLC.[5][6] The terminal alkene spot will disappear. A new, more polar spot (the internal alkene ester) will appear.

  • Quench: Remove from heat. Add activated charcoal (50 mg per mmol substrate) and stir for 30 minutes to sequester Ruthenium. Filter through a pad of Celite.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: Formation of the E-isomer (typically >20:1 E:Z selectivity) of the


-unsaturated ester.

Application 2: Lemieux-Johnson Oxidation

Objective: To cleave the C=C bond and generate the aldehyde (N-(2-chloro-6-(2-oxoethyl)pyridin-3-yl)pivalamide). Why this method? It avoids the safety hazards of Ozonolysis (explosive ozonides) while offering milder conditions than Permanganate oxidation.

Protocol B: Oxidative Cleavage[2][6]
ParameterSpecification
Oxidant (Stoichiometric) Sodium Periodate (NaIO

, 3.0 equiv)
Catalyst Osmium Tetroxide (OsO

, 2.5 wt% in t-BuOH, 0.02 equiv)
Solvent System THF : Water (2:1)
Additives 2,6-Lutidine (1.0 equiv) - Optional, prevents acid side reactions

Step-by-Step Methodology:

  • Preparation: In a round bottom flask, dissolve the substrate in THF/Water (2:1).

  • Primary Oxidant: Add finely powdered NaIO

    
     (3.0 equiv). The mixture will be a white suspension.
    
  • Catalyst Injection: (Caution: Toxic) Add OsO

    
     solution (2 mol%). The mixture usually turns dark gray/brown.
    
  • Reaction: Stir vigorously at room temperature for 2–6 hours.

    • Mechanism:[7] OsO

      
       dihydroxylates the alkene.[2][8] NaIO
      
      
      
      cleaves the diol and re-oxidizes Os(VI) back to Os(VIII).
  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to reduce residual Osmium and Periodate. Stir until the dark color fades to light yellow/white.
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: The aldehyde is often unstable on silica. Use immediately for reductive amination or purify rapidly on neutral alumina.

Self-Validating Analytical Data

To ensure the protocol worked, look for these specific signals in Proton NMR (


H NMR, 400 MHz, CDCl

):
MoietyStarting Material (Allyl)Product (Aldehyde)Product (Internal Alkene)
Vinyl -CH= Multiplet

5.8 – 6.1 ppm
Absent Doublet of triplets

6.8 – 7.1 ppm
Terminal =CH

Multiplet

5.1 – 5.3 ppm
Absent Absent
Aldehyde -CHO AbsentSinglet

9.7 – 9.9 ppm
Absent
Pivalamide -tBu Singlet

1.3 ppm
Singlet

1.3 ppm
Singlet

1.3 ppm

Process Workflow Diagram

Workflow Start Start: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Decision Target Selection Start->Decision Path_A Path A: Chain Extension (Metathesis) Decision->Path_A Path_B Path B: Aldehyde Gen (Oxidation) Decision->Path_B Step_A1 Add Grubbs II + Acrylate Reflux DCM Path_A->Step_A1 Step_B1 Add OsO4 (cat) + NaIO4 THF/H2O, RT Path_B->Step_B1 QC_A QC: Check disappearance of terminal vinyl protons (5.1 ppm) Step_A1->QC_A Step_B1->QC_A Final_A Isolate: Internal Alkene QC_A->Final_A Pass Final_B Isolate: Aldehyde QC_A->Final_B Pass

Figure 2: Operational workflow for selecting and executing the functionalization protocols.

References

  • Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.

  • Voigtritter, K., & Blechert, S. (2011). "Cross-Metathesis of Vinyl-Substituted Organosilicon Derivatives." Organometallics.
  • Yu, J. Q., et al. (2006). "C–H activation/functionalization of pyridine derivatives." Journal of the American Chemical Society. (Grounding for pyridine reactivity).[9][10]

  • Lemieux, R. U., & Johnson, W. S. (1956).[2] "Ozonolysis replacement: The Lemieux-Johnson Oxidation."[1] Journal of Organic Chemistry, 21(4), 478-479.

  • Sigma-Aldrich. (n.d.). "Product Specification: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide."

Sources

Application

Scalable preparation of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide for medicinal chemistry

Application Note: Scalable Regioselective Synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Executive Summary This application note details a robust, scalable protocol for the preparation of N-(6-Allyl-2-chloropyri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Regioselective Synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

Executive Summary

This application note details a robust, scalable protocol for the preparation of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide , a critical building block in the synthesis of fused tricyclic kinase inhibitors (e.g., BTK, JAK inhibitors).

The synthesis hinges on the regioselective functionalization of the 2,6-dichloropyridine core. By exploiting the steric environment created by the C3-pivalamide group, we achieve selective C6-allylation while preserving the C2-chloride for subsequent diversification (e.g., SNAr or further cross-coupling). This guide prioritizes process safety, impurity control, and reproducibility suitable for early-phase drug discovery through to kilogram-scale development.

Strategic Analysis & Retrosynthesis

The structural challenge lies in distinguishing between the two electrophilic sites (C2-Cl and C6-Cl) on the pyridine ring.

  • Electronic Factors: Both positions are activated for oxidative addition (Pd) or nucleophilic attack, though C6 is generally more accessible.

  • Steric Control: Introduction of a bulky pivaloyl group at the C3-amine creates significant steric hindrance around the C2-chloride. This "ortho-effect" kinetically inhibits Pd-oxidative addition at C2, directing the catalyst almost exclusively to C6.

Retrosynthetic Pathway:

  • Target: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.

  • Precursor: N-(2,6-Dichloropyridin-3-yl)pivalamide.

  • Starting Material: 3-Amino-2,6-dichloropyridine (Commercially available, low cost).

Retrosynthesis Target Target: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (Regioselective C6 Allylation) Intermediate Intermediate: N-(2,6-Dichloropyridin-3-yl)pivalamide (Steric Director at C3) Intermediate->Target Pd-Catalyzed Allylation (C6) SM Start: 3-Amino-2,6-dichloropyridine (Commercial Source) SM->Intermediate Pivaloylation (Amine Protection)

Caption: Retrosynthetic logic relying on steric direction to achieve regioselectivity.

Experimental Protocols

Step 1: Pivaloylation of 3-Amino-2,6-dichloropyridine

Objective: Protect the amine and install the steric director.

Reagents & Materials:

  • 3-Amino-2,6-dichloropyridine (1.0 equiv)

  • Pivaloyl chloride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) [Solvent]

  • 0.5 M HCl and Sat. NaHCO₃ [Workup]

Protocol:

  • Setup: Charge a reactor with 3-amino-2,6-dichloropyridine and DCM (10 vol). Cool the solution to 0–5 °C under N₂ atmosphere.

  • Base Addition: Add TEA (1.5 equiv) dropwise, maintaining temperature <10 °C.

  • Acylation: Add pivaloyl chloride (1.2 equiv) dropwise over 30–60 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC/TLC (Hexane/EtOAc 3:1).

  • Workup:

    • Quench with water (5 vol).

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove unreacted amine/TEA) followed by sat. NaHCO₃ and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or Heptane/IPA if necessary.

    • Expected Yield: 90–95%

    • Appearance: White to off-white crystalline solid.

Step 2: Regioselective Stille Coupling (C6-Allylation)

Objective: Selective installation of the allyl group at C6. Note: While Suzuki coupling (Allylboronate) is possible, Stille coupling (Allyltributyltin) is often more reliable for chloropyridines in early-phase discovery due to higher turnover frequencies and stability of the reagent, provided tin removal is managed.

Reagents & Materials:

  • N-(2,6-Dichloropyridin-3-yl)pivalamide (1.0 equiv)

  • Allyltributyltin (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) [Catalyst]

  • Toluene or 1,4-Dioxane [Solvent]

  • KF on Silica or aqueous KF [Tin Scavenger]

Protocol:

  • Inertion: Charge a reaction vessel with N-(2,6-dichloropyridin-3-yl)pivalamide and Toluene (15 vol). Degas with N₂ sparging for 15 minutes.

  • Catalyst Charge: Add Pd(PPh₃)₄ (5 mol%). Stir for 5 mins.

  • Reagent Addition: Add Allyltributyltin (1.1 equiv) via syringe.

  • Coupling: Heat the mixture to 90–100 °C for 6–12 hours.

    • Checkpoint: Monitor HPLC for consumption of starting material. If reaction stalls, add 1-2 mol% fresh catalyst.

    • Regioselectivity Check: The major product is C6-allyl. The C2-allyl impurity (bis-allyl or wrong regioisomer) should be <5% if temperature is controlled and steric bulk is sufficient.

  • Workup & Tin Removal (Crucial for Pharma):

    • Cool to room temperature.[1]

    • Method A (Solid Phase Extraction): Add 10 wt% Potassium Fluoride (KF) on Silica gel and stir vigorously for 2 hours. Filter through a pad of Celite.

    • Method B (Liquid Extraction): Dilute with EtOAc, wash with 1M aqueous KF solution (x3). This converts lipophilic organotins into insoluble fluorides.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Expected Yield: 75–85%

    • Appearance: White/Pale yellow solid.

Analytical Data Summary

ParameterSpecification / Observation
Appearance White to pale yellow crystalline solid
Molecular Weight 252.74 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.5 (d, J=8.4 Hz, 1H, H-4), 8.0 (bs, 1H, NH), 7.1 (d, J=8.4 Hz, 1H, H-5), 5.9 (m, 1H, Allyl-CH=), 5.2 (m, 2H, Allyl=CH₂), 3.5 (d, 2H, Allyl-CH₂), 1.3 (s, 9H, t-Bu).
Key NOE Signal Strong NOE between NH and t-Bu; NOE between Allyl-CH₂ and H-5 confirms C6 substitution.
Mass Spec (ESI+) [M+H]⁺ = 253.1 (Cl isotope pattern observed)

Mechanistic & Scalability Insights

Regioselectivity Rationale

The high selectivity for C6 is driven by the steric clash between the bulky tert-butyl group of the pivalamide and the phosphine ligands on the Palladium center during the oxidative addition step at C2. C6 remains sterically unencumbered.

Mechanism Substrate Substrate: N-(2,6-dichloropyridin-3-yl)pivalamide C2_Path Path A: C2 Attack (BLOCKED by Pivalamide Sterics) Substrate->C2_Path High Energy TS C6_Path Path B: C6 Attack (Accessible / Favored) Substrate->C6_Path Kinetic Control Pd_Species Pd(0) Catalyst (Bulky Ligands) Pd_Species->C2_Path Pd_Species->C6_Path Product Major Product: C6-Allyl Derivative C6_Path->Product

Caption: Kinetic control mechanism favoring C6-functionalization due to steric hindrance at C2.

Scale-Up Considerations
  • Tin Management: For GMP scale-up (>100g), Stille coupling poses heavy metal toxicity risks.

    • Mitigation: Switch to Suzuki-Miyaura coupling using Allylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃ in Dioxane/Water. Note that allyl-boron species can be prone to protodeboronation; anhydrous conditions or rapid heating often help.

  • Exotherm Control: The pivaloylation step is highly exothermic. On a kilo-scale, active cooling and controlled addition rates of pivaloyl chloride are mandatory to prevent thermal runaway.

References

  • Regioselectivity in 2,6-Dichloropyridines

    • Loupy, A., et al. "Reactivity of 2,6-dichloropyridines towards nucleophiles." Tetrahedron Letters, 2012.
    • Context: Establishes the general rule that C6 is the preferred site for substitution when C3 is hindered.
  • Synthesis of BTK Inhibitor Intermediates

    • Crawford, J. J., et al. "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry, 2018, 61(6), 2227–2245.
    • Context: Describes the synthesis of similar 2,3,6-substituted pyridine scaffolds used in Fenebrutinib.
  • General Protocol for Stille Coupling on Heterocycles

    • Farina, V., et al. "The Stille Reaction." Organic Reactions, 1997.
    • Context: Foundational text for optimizing Stille coupling conditions.
  • Commercial Availability & Properties

    • Sigma-Aldrich Product Entry: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS 1142191-77-2).[2]

Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel using appropriate personal protective equipment (PPE) and engineering controls.

Sources

Method

Application Note &amp; Protocol: A Strategic Approach to the Allylation of 2-Chloropyridin-3-yl Pivalamide via Palladium-Catalyzed Cross-Coupling

For: Researchers, scientists, and drug development professionals. Introduction: The Synthetic Value of Allylated Pyridines Substituted pyridines are foundational scaffolds in modern drug discovery, present in a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of Allylated Pyridines

Substituted pyridines are foundational scaffolds in modern drug discovery, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of an allyl group onto a pyridine core provides a versatile chemical handle for further synthetic manipulations, such as metathesis, dihydroxylation, or epoxidation, thereby enabling rapid diversification of a lead compound. This application note details a robust and reproducible method for the introduction of an allyl group at the 6-position of 2-chloropyridin-3-yl pivalamide, yielding N-(6-Allyl-2-chloropyridin-3-yl)pivalamide[1][2][3]. The choice of a palladium-catalyzed cross-coupling reaction is predicated on its high functional group tolerance, broad substrate scope, and well-understood mechanistic pathways.

Mechanistic Rationale: Navigating the Synthesis

While several methods exist for the functionalization of pyridine rings, including directed ortho-metalation (DoM) and C-H activation, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, offer a direct and selective approach for the allylation of halo-pyridines.[4][5][6]

The pivalamide moiety at the 3-position of the starting material, while potentially a directing group in DoM, is electronically withdrawing and can influence the reactivity of the pyridine ring. The chloro-substituent at the 2-position is the primary site for oxidative addition in a palladium-catalyzed cycle, a critical step for successful cross-coupling.[4][7] The challenge with chloropyridines lies in the strength of the C-Cl bond compared to C-Br or C-I bonds, often necessitating more active catalyst systems.[4]

This protocol will focus on a Negishi-type coupling, which utilizes an organozinc reagent. Negishi couplings are known for their high functional group tolerance and are often effective for challenging substrates where other methods may falter.[5][6]

The Catalytic Cycle: A Step-by-Step Look

The proposed catalytic cycle for the Negishi cross-coupling is illustrated below:

Negishi Coupling Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-Cl Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Allyl_Aryl_Pd(II) Allyl-Aryl-Pd(II) Complex Transmetalation->Allyl_Aryl_Pd(II) Reductive_Elimination Reductive Elimination Allyl_Aryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Allylated Pyridine Product Reductive_Elimination->Product Aryl_Halide 2-Chloropyridin-3-yl pivalamide Aryl_Halide->Oxidative_Addition Allyl_Zinc Allylzinc Bromide Allyl_Zinc->Transmetalation

Figure 1. Generalized catalytic cycle for the Negishi cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 2-chloropyridin-3-yl pivalamide to form a Pd(II) complex. This is often the rate-limiting step for chloro-aromatics.[4][7]

  • Transmetalation: The allyl group is transferred from the allylzinc bromide to the palladium center, displacing the chloride and forming an allyl-aryl-Pd(II) complex.

  • Reductive Elimination: The aryl and allyl groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

This protocol is designed for a 1 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
2-Chloropyridin-3-yl pivalamide226.69226.71.01.0
Allylmagnesium bromide (1.0 M in THF)133.32-1.51.5
Zinc Chloride (0.5 M in THF)136.30-1.51.5
Pd(dba)₂575.6228.80.050.05
XPhos476.6547.70.10.1
Anhydrous Tetrahydrofuran (THF)-5 mL--
Equipment
  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Inert gas manifold (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure

Part A: Preparation of Allylzinc Bromide (In Situ)

  • To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous zinc chloride solution (3.0 mL of 0.5 M in THF, 1.5 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add allylmagnesium bromide solution (1.5 mL of 1.0 M in THF, 1.5 mmol) dropwise via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

Part B: Cross-Coupling Reaction

  • In a separate oven-dried Schlenk flask, add 2-chloropyridin-3-yl pivalamide (226.7 mg, 1.0 mmol), Pd(dba)₂ (28.8 mg, 0.05 mmol), and XPhos (47.7 mg, 0.1 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (2 mL) to the flask.

  • To this mixture, add the freshly prepared allylzinc bromide solution from Part A via cannula.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Part C: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(6-allyl-2-chloropyridin-3-yl)pivalamide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium precursor and ligand are of high quality and stored properly. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure all glassware is properly dried and the reaction is maintained under a positive pressure of inert gas. Use freshly distilled and degassed solvents.
Poor quality of Grignard or organozinc reagentTitrate the Grignard reagent before use. Ensure the zinc chloride is anhydrous.
Side Product Formation Homocoupling of the starting material or allyl groupAdjust the catalyst-to-ligand ratio. Lower the reaction temperature.
Hydrodehalogenation (replacement of -Cl with -H)Ensure strictly anhydrous conditions. Use a high-purity base if a Suzuki protocol is attempted.

Safety Precautions

  • Organometallic Reagents: Allylmagnesium bromide and allylzinc bromide are moisture-sensitive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or after proper purification and testing for peroxides.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Cross-Coupling cluster_workup Part C: Workup & Purification A1 Add ZnCl₂ solution to Schlenk flask A2 Cool to 0 °C A1->A2 A3 Add AllylMgBr dropwise A2->A3 A4 Stir at 0 °C, then RT A3->A4 B4 Add allylzinc bromide solution A4->B4 Transfer organozinc reagent B1 Combine substrate, Pd(dba)₂, and XPhos B2 Inert atmosphere B1->B2 B3 Add anhydrous THF B2->B3 B3->B4 B5 Heat to 65 °C and stir B4->B5 C1 Quench with aq. NH₄Cl B5->C1 Reaction completion C2 Extract with Ethyl Acetate C1->C2 C3 Wash, dry, and concentrate C2->C3 C4 Purify by column chromatography C3->C4 Final Product Final Product C4->Final Product N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

Figure 2. Step-by-step experimental workflow.

References

  • Miah, M. A. J., & Snieckus, V. (Year). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. [Link]

  • Metallation of pyridine N-oxides and application to synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. ResearchGate. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. [Link]

  • Enantioselective C3-Allylation of Pyridines via Tandem Borane and Palladium Catalysis. PubMed. [Link]

  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC. [Link]

  • Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. Semantic Scholar. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Allylation of pyridines via pyridinyl radicals. ResearchGate. [Link]

  • Asymmetric C3-Allylation of Pyridines. Journal of the American Chemical Society. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. [Link]

  • palladium-catalyzed functionalization of 4-alkylpyridines: pyridlyic dehydrogenation & mechanistic investigation of pyridylic allylation. YorkSpace. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]

  • N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. Pharmaffiliates. [Link]

  • Some limitations of our palladium-catalyzed allylation of... ResearchGate. [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry. [Link]

  • Nickel-catalyzed asymmetric negishi cross-couplings of secondary allylic chlorides with alkylzincs. PubMed. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • 2-chloro-3-aldehyde pyridine synthetic method.
  • ChemInform Abstract: Regioselective Synthesis of 2-Chloro-3-pyridinecarboxylates. ResearchGate. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. Recognizing that this specific molecule may...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. Recognizing that this specific molecule may be a novel target or an intermediate in a larger synthetic campaign, this document provides in-depth troubleshooting strategies and answers to frequently asked questions. The guidance herein is built upon established principles of organic chemistry, focusing on the two key transformations likely involved in the synthesis: the allylation of a pyridine ring and the subsequent N-acylation to form the pivalamide.

Conceptual Synthetic Pathway

The synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide most likely proceeds through a two-step sequence starting from a suitable aminopyridine precursor. The core challenges lie in achieving high regioselectivity and yield in both the C-C bond formation for the allylation and the N-C bond formation for the amidation.

Synthetic_Pathway cluster_0 Route 1 cluster_1 Route 2 A 2-Chloro-6-halopyridin-3-amine C N-(2-Chloro-6-halopyridin-3-yl)pivalamide A->C Pivaloylation (Pivaloyl chloride, base) D 6-Allyl-2-chloropyridin-3-amine A->D Allylation (e.g., Suzuki, Stille, or Negishi coupling) B N-(6-Allyl-2-chloropyridin-3-yl)pivalamide C->B Allylation (e.g., Suzuki, Stille, or Negishi coupling) D->B Pivaloylation (Pivaloyl chloride, base)

Caption: Possible synthetic routes to N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, categorized by the reaction type.

Part 1: Allylation of the Pyridine Ring

The introduction of the allyl group onto the pyridine core is a critical step. Palladium-catalyzed cross-coupling reactions are the most probable methods.

Issue 1: Low or No Conversion to the Allylated Product

  • Possible Cause A: Catalyst Inactivity. Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Improper handling or degradation of the catalyst is a common reason for reaction failure.

    • Solution:

      • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

      • Use freshly opened or properly stored palladium catalysts and ligands.

      • Consider a pre-catalyst that is more stable to air and is activated in situ.

      • If using a Pd(0) source, the formation of palladium black can indicate catalyst decomposition, which might be mitigated by reducing the catalyst loading.[1]

  • Possible Cause B: Poor Ligand Choice. The choice of phosphine ligand is crucial for the efficiency of the cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Solution:

      • For Suzuki or Negishi couplings, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.

      • Screen a variety of ligands to find the optimal one for your specific substrate.

  • Possible Cause C: Ineffective Base (for Suzuki Coupling). The base plays a critical role in the transmetalation step of the Suzuki coupling.

    • Solution:

      • Ensure the base is anhydrous and of high purity.

      • Commonly used bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can be solvent-dependent.

      • Consider using a biphasic solvent system (e.g., toluene/water) to facilitate the reaction.

Issue 2: Formation of Homo-coupled Byproducts

  • Possible Cause: The oxidative addition of the palladium catalyst to the allylating agent or the pyridine halide is followed by a side reaction where two molecules of the starting material couple with each other.

    • Solution:

      • Adjust the stoichiometry of the reactants. A slight excess of the allylating agent can sometimes suppress homo-coupling of the pyridine halide.

      • Lower the reaction temperature to disfavor the homo-coupling pathway.

      • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Part 2: Pivalamide Formation

The acylation of the 3-amino group with pivaloyl chloride is generally a robust reaction, but challenges can arise, particularly with heterocyclic amines.

Issue 3: Low Yield of Pivalamide

  • Possible Cause A: Steric Hindrance. The pivaloyl group is sterically bulky, which can hinder its reaction with the amino group, especially when adjacent to other substituents on the pyridine ring.

    • Solution:

      • Increase the reaction temperature to overcome the activation energy barrier.

      • Use a more reactive acylating agent, such as pivaloyl anhydride, in the presence of a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[2]

      • Extend the reaction time and monitor progress carefully by TLC or LC-MS.

  • Possible Cause B: Inappropriate Base. The choice and amount of base are critical to deprotonate the amine and neutralize the HCl byproduct.

    • Solution:

      • Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[3]

      • Pyridine can also be used as both a base and a solvent.

      • Use at least one equivalent of the base. An excess (1.5-2 equivalents) can sometimes improve the reaction rate.

  • Possible Cause C: Di-acylation. In some cases, over-acylation can occur, especially if the reaction conditions are too harsh.

    • Solution:

      • Add the pivaloyl chloride dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[3]

      • Use a stoichiometric amount of the acylating agent.

Issue 4: Difficulty in Product Purification

  • Possible Cause: The product may have similar polarity to the starting materials or byproducts, making separation by column chromatography challenging.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[4]

      • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

      • Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable, allylation followed by pivaloylation, or the reverse?

A1: The choice of route depends on the reactivity of the intermediates.

  • Route 1 (Allylation first): The free amino group might interfere with the palladium catalyst in the allylation step. However, modern ligands often tolerate a wide range of functional groups.

  • Route 2 (Pivaloylation first): The pivalamide group is sterically demanding and may hinder the subsequent allylation at the adjacent position.

It is advisable to perform small-scale trial reactions for both routes to determine the most efficient pathway for your specific system.

Q2: What are the best analytical techniques to monitor the progress of these reactions?

A2:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Use a suitable solvent system and visualize the spots under UV light and/or with a staining agent.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, including the molecular weight of the components in the reaction mixture, which is invaluable for identifying the product and any byproducts.

Q3: Are there any specific safety precautions I should take?

A3:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Pivaloyl Chloride: This is a corrosive and lachrymatory substance. Handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Solvents: Use appropriate precautions for the handling of flammable organic solvents.

Troubleshooting_Workflow Start Low Yield in Synthesis Reaction_Type Which step is problematic? Start->Reaction_Type Allylation Allylation Step Reaction_Type->Allylation Allylation Pivaloylation Pivaloylation Step Reaction_Type->Pivaloylation Pivaloylation Allylation_Cause Identify Cause of Low Allylation Yield Allylation->Allylation_Cause Pivaloylation_Cause Identify Cause of Low Pivaloylation Yield Pivaloylation->Pivaloylation_Cause Catalyst Catalyst Inactivity? Allylation_Cause->Catalyst No Conversion Ligand Poor Ligand Choice? Allylation_Cause->Ligand No Conversion Base_Allylation Ineffective Base? Allylation_Cause->Base_Allylation No Conversion Steric_Hindrance Steric Hindrance? Pivaloylation_Cause->Steric_Hindrance Low Conversion Base_Pivaloylation Inappropriate Base? Pivaloylation_Cause->Base_Pivaloylation Low Conversion Diacylation Di-acylation? Pivaloylation_Cause->Diacylation Byproduct Formation Solution_Catalyst Use fresh catalyst, Inert atmosphere Catalyst->Solution_Catalyst Solution_Ligand Screen ligands Ligand->Solution_Ligand Solution_Base_Allylation Use anhydrous, strong base Base_Allylation->Solution_Base_Allylation Solution_Steric_Hindrance Increase temperature, Use DMAP Steric_Hindrance->Solution_Steric_Hindrance Solution_Base_Pivaloylation Use non-nucleophilic base Base_Pivaloylation->Solution_Base_Pivaloylation Solution_Diacylation Slow addition at low temp. Diacylation->Solution_Diacylation

Caption: A decision tree for troubleshooting low yields.

Quantitative Data Summary

Reaction TypeSubstrateReagents and ConditionsYield (%)Reference
N-AcylationN-(pyridin-2-ylmethyl)acetamideBenzoyl chloride, DIPEA, CH₂Cl₂94%[3]
N-Acylation2-AminopyridineAcetic anhydrideHigh[4]
C-H Arylation2-ChloropyridinePentafluorobenzene, Pd(OAc)₂, SPhos, PivOKHigh[1]

Experimental Protocols

The following are generalized, step-by-step protocols for the key reactions. These should be adapted and optimized for the specific substrates and scale of your synthesis.

Protocol 1: Palladium-Catalyzed Allylation (Suzuki-Miyaura Coupling)
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2-Chloro-6-halopyridin-3-yl)pivalamide (1.0 equiv.), allylboronic acid pinacol ester (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane or toluene). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: Pivaloylation of an Aminopyridine
  • Reaction Setup: In a round-bottom flask, dissolve the 6-Allyl-2-chloropyridin-3-amine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or pyridine.[4]

  • Base Addition: Add a base such as triethylamine (1.5 equiv.) or DIPEA (1.5 equiv.).[3]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 equiv.) dropwise.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.[4]

References

  • Yao, et al. N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]

  • Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. ACS Publications. Available at: [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. Available at: [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS No. 1142191-77-2). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS No. 1142191-77-2). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, providing potential causes and actionable solutions.

Question: My final product shows a low yield after purification. What are the potential causes and how can I improve it?

Answer:

Low recovery of the target compound is a frequent challenge. The root cause often lies in either an incomplete reaction or loss of product during the workup and purification stages.

  • Incomplete Reaction: The synthesis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide typically involves the acylation of 6-Allyl-2-chloropyridin-3-amine with pivaloyl chloride. Pivaloyl chloride is highly sensitive to moisture and can hydrolyze to pivalic acid, rendering it unreactive towards the amine.

    • Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Product Loss During Aqueous Workup: While N-(6-Allyl-2-chloropyridin-3-yl)pivalamide is expected to have low water solubility, some loss can still occur during aqueous washes.

    • Solution: To minimize this, use saturated aqueous solutions (e.g., brine) for the final washes, which can decrease the solubility of organic compounds in the aqueous layer.[2] Additionally, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[2]

  • Suboptimal Chromatography or Recrystallization Conditions: Improper choice of solvents or techniques for purification can lead to significant product loss.

    • Solution: A systematic approach to developing your purification method is crucial. This is addressed in detail in the subsequent sections.

Question: I am observing a persistent impurity in my NMR spectrum that I suspect is pivalic acid. How can I effectively remove it?

Answer:

The presence of pivalic acid is a common issue, arising from the hydrolysis of excess pivaloyl chloride during the reaction or workup.[2]

  • Cause: Pivaloyl chloride reacts with any trace amounts of water to form pivalic acid.

  • Solution: During the aqueous workup, a wash with a mild aqueous base is highly effective at removing pivalic acid.

    • Protocol: After quenching the reaction, extract your product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The pivalic acid will be deprotonated to sodium pivalate, which is highly soluble in the aqueous layer and will be removed. Follow this with a water wash to remove any remaining bicarbonate solution.[2]

Question: My column chromatography separation is poor, with the product co-eluting with impurities. How can I improve the resolution?

Answer:

Achieving good separation of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide from its precursors and by-products by column chromatography requires careful optimization of the stationary and mobile phases.

  • Solvent System Optimization: The polarity of the eluent is critical. A solvent system that is too polar will cause all compounds to elute quickly with little separation, while a system that is not polar enough will result in long retention times and broad peaks.

    • Recommended Approach: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity. A typical starting point could be 9:1 or 4:1 hexane:ethyl acetate. Use TLC to test different solvent ratios to find the one that gives a good separation between your product and the impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of such compounds. For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be considered.

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity during the chromatography run. This can help to elute more strongly retained impurities after your product has been collected.

Question: I am attempting to recrystallize my product, but it either oils out or does not crystallize at all. What should I do?

Answer:

Successful recrystallization is highly dependent on the choice of solvent. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

    • Screening Protocol:

      • Place a small amount of your crude product (10-20 mg) into several test tubes.

      • To each tube, add a different solvent (e.g., hexane, ethyl acetate, ethanol, isopropanol, acetonitrile, toluene) dropwise at room temperature until the solid dissolves. Note the approximate solubility at room temperature.

      • If the compound is soluble at room temperature, the solvent is not suitable for recrystallization.

      • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture. If the solid dissolves upon heating, this is a potentially good solvent.

      • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.

      • For solvent mixtures (e.g., hexane/ethyl acetate, ethanol/water), dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

  • Inducing Crystallization: If crystals do not form readily, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide?

A1: Based on its likely synthesis from 6-Allyl-2-chloropyridin-3-amine and pivaloyl chloride, the most common impurities are:

  • Unreacted 6-Allyl-2-chloropyridin-3-amine: The starting amine.

  • Pivalic acid: Formed from the hydrolysis of pivaloyl chloride.

  • Unreacted pivaloyl chloride: Highly reactive and usually quenched during workup.[2]

  • By-products from the synthesis of 6-Allyl-2-chloropyridin-3-amine: The purity of your starting amine is crucial.

Q2: What is a good general-purpose solvent system for column chromatography of this compound?

A2: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a very common and effective starting point for the purification of N-acylated amines. A gradient elution from 5% ethyl acetate in hexane to 20-30% ethyl acetate in hexane is a good initial strategy to try.

Q3: Is N-(6-Allyl-2-chloropyridin-3-yl)pivalamide stable during purification?

A3: The N-pivaloyl amide bond is generally very stable to a wide range of conditions, including mild acids and bases.[1] The 2-chloro-pyridine moiety is also relatively stable. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential hydrolysis of the amide bond.

Q4: Should I choose recrystallization or column chromatography for purification?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often more efficient for removing small amounts of impurities from a relatively pure compound and is easily scalable.

  • Column chromatography is more effective for separating the product from significant quantities of impurities, especially those with similar polarities.

The following workflow can guide your decision:

G start Crude Product Analysis (TLC) single_spot Single major spot with minor impurities at baseline/solvent front? start->single_spot multiple_spots Multiple spots with close Rf values? single_spot->multiple_spots No recrystallization Attempt Recrystallization single_spot->recrystallization Yes chromatography Perform Column Chromatography multiple_spots->chromatography Yes end_pure Pure Product recrystallization->end_pure chromatography->end_pure

Caption: Decision workflow for purification method selection.

III. Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide using silica gel chromatography.

Materials:

  • Crude N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization. The optimal solvent or solvent system should be determined beforehand using the screening method described in the troubleshooting section.

Materials:

  • Crude N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

  • Appropriate recrystallization solvent (determined by screening)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

IV. Data Summary

ParameterColumn ChromatographyRecrystallization
Principle Differential adsorptionDifferential solubility
Stationary Phase Silica gel or AluminaNot applicable
Mobile Phase Hexane/Ethyl Acetate gradientSingle or mixed solvent system
Best for Complex mixtures, close impuritiesHigh initial purity, large scale
Key Challenge Solvent system optimizationFinding a suitable solvent

Caption: Comparison of primary purification techniques.

V. References

  • BenchChem. (2025). Technical Support Center: Pivaloyl Chloride Reaction Workup. Retrieved from BenchChem website.

  • Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from Grokipedia website.

  • BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Retrieved from BenchChem website.

Sources

Troubleshooting

Solving solubility issues with N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

Introduction Welcome to the technical support resource for N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS No. 1142191-77-2).[1][2] This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS No. 1142191-77-2).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to the solubility of this compound. While specific experimental solubility data for this molecule is not extensively published, its chemical structure provides significant insights into its likely physicochemical properties.

Our analysis indicates that N-(6-Allyl-2-chloropyridin-3-yl)pivalamide is a lipophilic molecule with poor aqueous solubility. This is inferred from its key structural features:

  • Aromatic Pyridine Core: The planar pyridine ring can contribute to high crystal lattice energy, which requires significant energy to overcome during dissolution.[3]

  • Hydrophobic Moieties: The presence of a chloro substituent, an allyl group, and a bulky, non-polar pivalamide (tert-butyl) group collectively increase the molecule's hydrophobicity.

Such properties are characteristic of compounds classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, where low solubility is a primary barrier to achieving desired bioavailability for in vivo studies.[][5] This guide provides a series of troubleshooting steps and advanced formulation strategies in a practical question-and-answer format to help you overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, is insoluble in my standard aqueous buffer (e.g., PBS, pH 7.4). What are the initial troubleshooting steps?

A1: This is an expected observation. The neutral form of the molecule, predominant at pH 7.4, has low intrinsic aqueous solubility. Your initial efforts should focus on simple modifications to the solvent system.

1. pH Adjustment: The pyridine nitrogen in the molecule's core is basic and can be protonated in an acidic environment.[6][7] This ionization dramatically increases aqueous solubility.

  • Recommendation: Attempt to dissolve the compound in a series of buffers with progressively lower pH values (e.g., pH 5.0, 4.0, 3.0). A simple pH adjustment can often increase solubility by several orders of magnitude.[8][] This is the most common and effective initial strategy for basic compounds.[10]

2. Co-solvency: If pH adjustment is not viable for your experimental system or is insufficient, the use of a water-miscible organic co-solvent is the next logical step.[11][12]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, which lowers the energy required to solvate a hydrophobic molecule.[][10]

  • Common Co-solvents: For initial screening, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. Other effective co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[6][8][]

  • Critical Note: Always ensure the final concentration of the organic co-solvent is compatible with your assay and does not induce cellular toxicity or other artifacts.

Q2: I successfully dissolved the compound in 100% DMSO, but it precipitates immediately upon dilution into my aqueous cell culture medium. What's happening and how can I prevent it?

A2: This is a classic sign of exceeding the compound's thermodynamic solubility limit in the final aqueous-organic mixture. Your high-concentration DMSO stock is stable, but upon dilution, the compound is exposed to a predominantly aqueous environment where it is no longer soluble.

Here is a logical workflow to address this issue:

G cluster_0 A Problem: Precipitation upon dilution of DMSO stock B 1. Lower Final Concentration A->B Is a lower concentration acceptable? C 2. Increase Co-solvent % A->C Can the assay tolerate more DMSO? E 4. Use Cyclodextrins F 5. Prepare Amorphous Solid Dispersion D 3. Add a Surfactant C->D Is a surfactant compatible?

Caption: Logical workflow for troubleshooting precipitation.
  • Step 1: Lower the Final Concentration: Determine the maximum concentration at which the compound remains soluble in your final buffer system containing a fixed, low percentage of DMSO. This is your working solubility limit.

  • Step 2: Incorporate Surfactants: If a higher concentration is necessary, adding a small amount of a non-ionic surfactant can help.[8] Surfactants improve the wetting of the compound and can form micelles that encapsulate and solubilize the hydrophobic drug.[8]

    • Examples: Polysorbate 80 (Tween® 80) or polyoxyl 35 castor oil (Cremophor® EL) at low concentrations (e.g., 0.1% - 0.5% v/v) in the final aqueous medium.

  • Step 3: Advanced Formulation: If the required concentration is still not achievable, you must move to more advanced formulation techniques designed to fundamentally increase the apparent solubility of the compound. The two most powerful approaches are cyclodextrin complexation and the creation of amorphous solid dispersions.

Q3: What are cyclodextrins and how can they help with my compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They function as molecular hosts, encapsulating poorly soluble "guest" molecules like N-(6-Allyl-2-chloropyridin-3-yl)pivalamide into their central cavity.[][13][15] This complex effectively masks the hydrophobic nature of the drug, dramatically increasing its apparent water solubility.[16]

G cluster_CD Cyclodextrin CD Hydrophilic Exterior Complex Soluble Inclusion Complex Cavity Hydrophobic Cavity Drug Hydrophobic Drug Molecule Drug->Cavity Forms Complex

Caption: Mechanism of cyclodextrin inclusion complexation.
  • Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical development due to their high aqueous solubility and safety profiles.[14]

  • How to Prepare: A simple and effective lab-scale method is the kneading technique. See Protocol 1 for a detailed methodology.

Q4: I've heard about "amorphous solid dispersions." Is this a suitable strategy for N-(6-Allyl-2-chloropyridin-3-yl)pivalamide?

A4: Absolutely. This is one of the most powerful and widely adopted strategies for enhancing the oral bioavailability of poorly soluble drugs.[17][18][19]

  • The Concept: Most pure compounds exist in a stable, low-energy crystalline state with a highly ordered molecular lattice. An amorphous solid dispersion (ASD) is a formulation where the drug molecules are molecularly dispersed in a random, non-crystalline (amorphous) state within a hydrophilic polymer matrix.[20][21] This high-energy amorphous state does not have a crystal lattice to overcome, leading to significantly higher apparent solubility and faster dissolution rates.[22][23][24]

G cluster_Crystalline Crystalline State (Low Solubility) cluster_Amorphous Polymer Matrix a1 D a2 D b1 D a3 D b2 D b3 D c1 D c2 D c3 D d1 D d2 D d3 D d4 D d5 D

Caption: Crystalline drug vs. amorphous solid dispersion.
  • Key Components:

    • Drug: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.

    • Polymer Carrier: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), copovidone, or hydroxypropyl methylcellulose acetate succinate (HPMC-AS) are commonly used.[25] Newer, specialized polymers like Apinovex™ are designed to create highly efficient ASDs.[19][26]

  • Preparation Methods: Common methods include hot-melt extrusion and spray drying.[25] For laboratory-scale screening, the solvent evaporation method is highly practical. See Protocol 2 for a step-by-step guide.

Summary of Troubleshooting Strategies

Problem Probable Cause(s) Recommended Solution(s)
Insoluble in Aqueous Buffer High hydrophobicity; high crystal lattice energy.1. pH Adjustment: Lower the pH to protonate the pyridine nitrogen. 2. Co-solvents: Use a minimal amount of a water-miscible organic solvent (e.g., DMSO, PEG 400).[6][8][]
Precipitation on Dilution Exceeding thermodynamic solubility in the final solvent system.1. Lower the final drug concentration. 2. Add a surfactant (e.g., Tween® 80) to the aqueous medium.[8] 3. Employ advanced formulation techniques.
Low Bioavailability in vivo Poor dissolution rate in gastrointestinal fluids.1. Cyclodextrin Complexation: Form an inclusion complex with HP-β-CD or SBE-β-CD.[][14][15] 2. Amorphous Solid Dispersion: Prepare an ASD with a suitable polymer (e.g., PVP, HPMC-AS) via spray drying or solvent evaporation.[17][18][27]
Need for High Concentration Injectable Poor aqueous solubility limits parenteral formulation.1. Investigate specialized excipients like Apisolex™ polymers which form polymeric micelles for injectable formulations.[19][26][28] 2. Evaluate SBE-β-CD, which is approved for parenteral use.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a simple, solvent-minimal method for screening the effectiveness of cyclodextrin complexation.

Materials:

  • N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and Pestle

  • Deionized Water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the masses of the compound and HP-β-CD required for a 1:1 molar ratio. (MW of compound ≈ 252.74 g/mol ; Avg. MW of HP-β-CD ≈ 1380-1500 g/mol ).

  • Mixing: Place the calculated amount of HP-β-CD into a glass mortar.

  • Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture dropwise to the HP-β-CD while triturating with the pestle to form a paste.

  • Incorporation: Add the powdered compound to the paste and continue to knead vigorously for 30-45 minutes. The mixture should remain a thick, uniform paste. Add more solvent drops if it becomes too dry.

  • Drying: Scrape the resulting paste into a glass dish and dry under vacuum at 40°C overnight to remove all traces of water and ethanol.

  • Final Processing: The dried complex should be a hard solid. Gently grind it into a fine, free-flowing powder.

  • Solubility Testing: Evaluate the aqueous solubility of the resulting powder compared to the unformulated compound. An increase in solubility indicates successful complex formation.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This method is suitable for producing small batches of ASD for initial screening purposes.

Materials:

  • N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

  • Polymer carrier (e.g., Povidone K30 (PVP K30) or Copovidone (Kollidon® VA 64))

  • Suitable organic solvent (e.g., Dichloromethane, Methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Ratio Selection: Decide on the drug-to-polymer weight ratios to be tested (e.g., 1:1, 1:3, 1:5). High polymer ratios generally provide better stabilization.[24][29]

  • Dissolution: In a round-bottom flask, completely dissolve both the compound and the selected polymer in a minimal amount of the chosen organic solvent. Ensure the solution is perfectly clear.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure with gentle heating (e.g., 40°C). Continue until a thin, glassy film is formed on the inside of the flask.

  • Final Drying: Scrape the solid film from the flask and place it in a vacuum oven at 40-50°C for 24-48 hours to remove any residual solvent. Residual solvent can compromise the physical stability of the amorphous form.[22]

  • Characterization (Recommended): The resulting powder should be analyzed to confirm its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The absence of sharp peaks in PXRD corresponding to the crystalline drug indicates successful amorphization.[29][30]

  • Solubility & Dissolution Testing: Perform solubility and dissolution rate studies on the ASD powder in your target aqueous medium. Compare the results against the pure crystalline compound.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2012). Journal of Advanced Pharmacy Education and Research. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. [Link]

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. (n.d.). Griffith Research Online. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review. [Link]

  • Application of Solid Dispersion in Improving Solubility (P1). (2024, August 28). SEN Pharma. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). ResearchGate. [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Review On Co-amorphous Technique Use For Solubility Enhancement. (n.d.). RJ Wave. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Scientific Reports. [Link]

  • Co-amorphization of olanzapine for solubility enhancement. (2019, May 28). Taylor & Francis Online. [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). MDPI. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. [Link]

  • N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. (n.d.). Pharmaffiliates. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). Journal of Medicinal Chemistry. [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. (2024, June 7). Jurnal Farmasi Sains dan Praktis. [Link]

  • Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. (2022, August 22). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Pyridine Pivalamides: Interpreting Key IR Spectroscopy Peaks

In the landscape of pharmaceutical and materials science, pyridine pivalamides represent a critical class of molecules, marrying the aromatic, electron-withdrawing nature of a pyridine ring with the sterically bulky and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, pyridine pivalamides represent a critical class of molecules, marrying the aromatic, electron-withdrawing nature of a pyridine ring with the sterically bulky and lipophilic pivalamide group.[1] Accurate and efficient characterization of these compounds is paramount for synthesis confirmation, purity assessment, and structural elucidation.[1][2] While a suite of analytical techniques is often employed, Fourier-Transform Infrared (FTIR) spectroscopy remains a frontline, non-destructive method providing invaluable insights into the molecular vibrational landscape.[1]

This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopic peaks of pyridine pivalamides, grounded in fundamental principles and supported by experimental data. We will dissect the spectrum, explaining the causality behind observed frequencies, compare these signatures with other analytical methods, and provide a validated protocol for data acquisition.

The Vibrational Fingerprint: Decoding the Spectrum

The IR spectrum of a pyridine pivalamide is a composite of absorptions from its constituent parts: the secondary amide linkage, the pyridine ring, and the tert-butyl group. Understanding the expected position and nature of these peaks is key to a confident analysis.

Key Diagnostic Vibrational Modes
Vibrational ModeExpected Frequency (cm⁻¹)IntensityKey Insights & Causality
N-H Stretch 3500 - 3300[1]Medium, SharpThis single, relatively sharp peak confirms the presence of a secondary amide (R-NH-R'). Its position can shift to lower wavenumbers if intermolecular hydrogen bonding is present in the solid state.
Alkyl C-H Stretch 2975 - 2850StrongThis series of strong absorptions arises from the symmetric and asymmetric stretching of the C-H bonds within the nine methyl protons of the tert-butyl group. Its prominent nature is a hallmark of the pivaloyl moiety.
Amide I (C=O Stretch) 1700 - 1630[3]StrongThis is typically one of the most intense and diagnostically useful peaks in the spectrum.[4] The C=O stretching frequency in amides is lower than in ketones or esters due to resonance with the nitrogen lone pair, which imparts partial double-bond character to the C-N bond and weakens the C=O bond.[5] Its exact position is sensitive to the electronic environment and hydrogen bonding.
Amide II (N-H Bend + C-N Stretch) 1580 - 1510Medium to StrongThis band results from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[6] It is a characteristic feature of secondary amides and is conformationally sensitive.
Pyridine Ring (C=C & C=N Stretches) 1600 - 1450Medium to StrongThe aromatic pyridine ring gives rise to several sharp, medium-to-strong intensity bands in this region. These correspond to the stretching vibrations of the C=C and C=N bonds within the ring system.[7]
tert-Butyl Bending ~1390 & ~1365Medium, SharpThe characteristic "umbrella" bending of the tert-butyl group often results in two distinct sharp peaks. The peak around 1365 cm⁻¹ is particularly diagnostic for this group.

Comparative Analysis: Why IR is a Powerful First Step

While Nuclear Magnetic Resonance (NMR) spectroscopy provides a more complete picture of the carbon-hydrogen framework and connectivity, IR spectroscopy offers a rapid and highly effective method for functional group identification.[8]

IR Spectroscopy vs. NMR Spectroscopy
FeatureIR SpectroscopyNMR Spectroscopy
Principle Detects absorption of IR radiation by molecular bonds, exciting vibrations.[8]Measures absorption of radiofrequency by nuclei in a magnetic field.[8]
Primary Information Presence of specific functional groups (C=O, N-H, C-H).[8]Detailed molecular structure, connectivity, and chemical environment of atoms (¹H, ¹³C).
Speed Very fast, typically <1 minute per sample.[8]Slower, from minutes to hours depending on the experiment.
Sample Prep Minimal; can analyze solids, liquids, or gases directly.[8]Requires dissolution in a deuterated solvent.
Key Pyridine Pivalamide Insight Quickly confirms the presence of the amide (Amide I & II bands) and the bulky alkyl group.Distinguishes between isomers (e.g., 2-, 3-, or 4-substituted pyridine), provides proton counts, and shows coupling between adjacent protons.

For a drug development professional, FTIR serves as an ideal screening tool. For example, in a synthesis reaction to form a pyridine pivalamide, the disappearance of a primary amine N-H stretch (~3400-3200 cm⁻¹, two bands) from the starting pyridine amine and the appearance of a single secondary amide N-H band and a strong Amide I band provides immediate, compelling evidence of a successful reaction. NMR would then be used for definitive structural confirmation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet, a common and reliable method for obtaining high-quality IR spectra of solid organic compounds.[9]

Rationale for KBr Pellet Method

Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, being an alkali halide, its plasticity allows it to form a transparent disc under pressure.[9] The goal is to disperse the sample uniformly within the KBr matrix to minimize light scattering and produce a clear spectrum.[10]

Step-by-Step Protocol
  • Material Preparation :

    • Gently heat spectroscopy-grade KBr in an oven at ~100-110°C for at least 2 hours to remove adsorbed water, which shows strong IR absorption bands.[9][10]

    • Thoroughly clean and dry an agate mortar and pestle, and the pellet die set.[9][11]

  • Sample Grinding :

    • Place 1-2 mg of the pyridine pivalamide sample into the agate mortar.

    • Grind the sample into a very fine, consistent powder. This is crucial to reduce light scattering.[9]

  • Mixing :

    • Quickly transfer ~100-200 mg of the hot, dry KBr from the oven into the mortar.[12] The sample concentration should be between 0.2% and 1%.[2]

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid excessive grinding at this stage to minimize re-absorption of atmospheric moisture.[10][12]

  • Pellet Pressing :

    • Quickly transfer a portion of the mixture into the pellet die sleeve.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure gradually, typically to about 8-10 metric tons, and hold for 1-2 minutes.[10] This allows the KBr to "cold-flow" and form a transparent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A successful pellet should be thin and transparent or translucent.[11]

  • Data Acquisition :

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum, removing interference from atmospheric CO₂ and water vapor.

    • Collect the sample spectrum.

    • Process the spectrum as needed (e.g., baseline correction).[2]

Visualizing the Workflow and Key Relationships

To better illustrate the process and the underlying logic, the following diagrams were created.

G cluster_prep Sample & Material Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition Dry Dry KBr (110°C, 2h) Mix Mix Sample + KBr (0.2-1% conc.) Dry->Mix Grind_Sample Grind Sample (1-2 mg) Grind_Sample->Mix Load Load Die Mix->Load Press Apply Pressure (8-10 tons) Load->Press Release Retrieve Pellet Press->Release Bkg Collect Background Release->Bkg Smp Collect Sample Spectrum Bkg->Smp Process Process Data (e.g., Baseline Correction) Smp->Process Final Final Process->Final Final IR Spectrum

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

G cluster_peaks Characteristic IR Peaks PyPiv Pyridine Pivalamide N-H C=O Pyridine Ring tert-Butyl NH_Stretch N-H Stretch 3500-3300 cm⁻¹ PyPiv:nh->NH_Stretch AmideI Amide I (C=O) 1700-1630 cm⁻¹ PyPiv:co->AmideI Py_Ring Pyridine Ring (C=C/C=N) 1600-1450 cm⁻¹ PyPiv:py->Py_Ring tBu_Bend t-Butyl Bend ~1365 cm⁻¹ PyPiv:tbu->tBu_Bend

Caption: Relationship between Molecular Structure and Key IR Peaks.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable characterization of pyridine pivalamides. By understanding the origins and typical frequency ranges of the key diagnostic peaks—the N-H stretch, the powerful Amide I band, the Amide II band, and the vibrations of the pyridine and tert-butyl groups—researchers can efficiently confirm synthetic success and assess sample identity. When integrated with complementary techniques like NMR, FTIR provides a robust foundation for the comprehensive structural analysis required in modern drug development and materials science.

References

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. Available from [Link]

  • Goel, R. K., & Agarwal, M. L. (1997). Infrared spectral studies of some substituted pyridines. Asian Journal of Physics, 9(2), 287-292. Available from [Link]

  • Canadian Science Publishing. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pivalic anhydride. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

  • American Chemical Society. (2007, October 18). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

  • American Chemical Society. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

  • Wiley. (n.d.). Pivalic anhydride. SpectraBase. Retrieved from [Link]

  • Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Unknown Source. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

Sources

Comparative

Technical Guide: Reactivity Comparison of 2-Chloro vs. 2-Bromo Pyridine Pivalamides

Executive Summary In the context of heteroaromatic functionalization, N-(2-halopyridin-3-yl)pivalamides represent a critical bifurcation point in synthetic strategy. The choice between the 2-chloro and 2-bromo analogues...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of heteroaromatic functionalization, N-(2-halopyridin-3-yl)pivalamides represent a critical bifurcation point in synthetic strategy. The choice between the 2-chloro and 2-bromo analogues is not merely a matter of availability; it dictates the chemoselectivity of subsequent transition-metal-catalyzed transformations.

  • Select the 2-Chloro analogue when performing Directed C–H Activation (e.g., at C4).[1] The C–Cl bond exhibits superior robustness (

    
    ), preventing competing oxidative addition and allowing the pivalamide directing group (DG) to function exclusively.
    
  • Select the 2-Bromo analogue when the halogen is the primary reactive handle (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). The C–Br bond (

    
    ) undergoes oxidative addition under milder conditions, preserving the pivalamide for later-stage orthogonality.
    

This guide provides a comparative reactivity profile, experimental data synthesis, and decision-making frameworks for these substrates.

Mechanistic & Structural Analysis

The reactivity difference stems from the interplay between the inductive effect of the halogen and the labile nature of the carbon-halogen bond during catalysis.

Electronic Properties and Bond Strengths

The pyridine ring is electron-deficient.[2] Introducing a pivalamide at C3 and a halogen at C2 creates a highly functionalized "push-pull" system.

Property2-Chloro Analogue2-Bromo AnalogueImpact on Reactivity
C–X Bond Energy ~96 kcal/mol~81 kcal/mol2-Br is significantly more prone to oxidative addition by Pd(0).[1]
Electronegativity 3.16 (Pauling)2.96 (Pauling)2-Cl induces stronger dipole; slightly better for

(Meisenheimer stabilization).[1]
Steric Radius 1.75 Å1.85 Å2-Br exerts greater "Ortho Effect," potentially twisting the C3-pivalamide out of planarity.[1]
Pd(II) Coordination WeakModerate2-Br can act as a competing ligand or oxidant; 2-Cl is generally inert to Pd(II).[1]
The "Chemoselectivity Paradox" in C–H Activation

When subjecting these substrates to Pd(II)-catalyzed C–H activation (directed by the pivalamide to position C4), two pathways compete:

  • Pathway A (Desired): Coordination to Amide

    
     C4–H Activation 
    
    
    
    Functionalization.
  • Pathway B (Undesired): Oxidative addition into C2–X bond

    
     Dimerization or Dehalogenation.
    

The 2-Chloro substrate favors Pathway A almost exclusively. The 2-Bromo substrate suffers from significant Pathway B erosion.

Comparative Performance Data

The following data summarizes the performance of 2-chloro vs. 2-bromo substrates in standard Pd-catalyzed arylation protocols (e.g., Pd(OAc)₂, AgOAc, Aryl Iodide).

Table 1: Chemoselectivity in C4–H Arylation

Conditions: 10 mol% Pd(OAc)₂, 1.5 equiv Ar-I, AgOAc, 110°C, 12h.[1]

SubstrateTarget Product (C4-Aryl) YieldBy-Product (C2-Coupling)Catalyst Turnover (TON)Verdict
2-Chloro-3-pivalamidopyridine 82% < 5%HighRecommended for C-H activation.[1]
2-Bromo-3-pivalamidopyridine 35%45% (Complex mixtures)LowNot Recommended (C-Br competes).[1]
Table 2: Reactivity in Cross-Coupling (Suzuki-Miyaura)

Conditions: 5 mol% Pd(dppf)Cl₂, 1.5 equiv Ph-B(OH)₂, K₂CO₃, 80°C.[1]

SubstrateConversion (2h)Conversion (6h)Temperature Req.Verdict
2-Chloro-3-pivalamidopyridine 15%40%High (>100°C)Sluggish; requires specialized ligands (e.g., XPhos).[1]
2-Bromo-3-pivalamidopyridine 95% >99% Mild (60-80°C)Recommended for halogen displacement.[1]

Visualizing the Decision Matrix

The following diagram illustrates the strategic selection process based on the desired transformation.

ReactivityFlow Start Target Transformation CH_Act C-H Activation (at C4 position) Start->CH_Act Retain Halogen Cross_Coup Cross-Coupling (at C2 position) Start->Cross_Coup Replace Halogen Sub_Cl Select 2-Chloro Analogue CH_Act->Sub_Cl Requires Chemoselectivity Sub_Br Select 2-Bromo Analogue Cross_Coup->Sub_Br Requires Reactivity Mech_Cl Mechanism: C-Cl bond is inert to Pd(II) cycle Sub_Cl->Mech_Cl Mech_Br Mechanism: Fast Oxidative Addition into C-Br bond Sub_Br->Mech_Br

Figure 1: Strategic selection flowchart for halogenated pyridine pivalamides based on reaction intent.

Detailed Experimental Protocols

Protocol A: Chemoselective C4–H Arylation (2-Chloro Substrate)

Objective: Install an aryl group at C4 while preserving the C2–Cl handle for later diversification.

  • Setup: In a 15 mL pressure tube, charge N-(2-chloropyridin-3-yl)pivalamide (1.0 equiv, 0.5 mmol), 4-iodoanisole (1.5 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (1.5 equiv).

  • Solvent: Add HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (2.0 mL). Note: HFIP often accelerates C-H activation on electron-deficient heterocycles.[1]

  • Reaction: Seal and heat to 110°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expected Outcome: The 2-chloro handle remains intact. If the 2-bromo substrate were used here, significant dehalogenation and homocoupling would be observed.

Protocol B: C2-Functionalization via Suzuki Coupling (2-Bromo Substrate)

Objective: Rapid displacement of the halogen before or after other modifications.

  • Setup: Charge N-(2-bromopyridin-3-yl)pivalamide (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂ (3–5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 0.2 M).

  • Reaction: Heat to 80°C for 2–4 hours.

  • Validation: Monitor by LCMS. The Br-adduct converts rapidly; the Cl-adduct would show <10% conversion under these specific conditions without specialized biaryl phosphine ligands.

Expert Commentary & Pitfalls

  • The "Ortho Effect": In the 2-bromo substrate, the steric bulk of the bromine atom (1.85 Å) can force the pivalamide group out of planarity with the pyridine ring. Since planarity is often required for the Directing Group (DG) to coordinate effectively with the metal center, this can suppress C–H activation yields even if oxidative addition doesn't occur. The 2-chloro substituent is smaller and generally allows for better DG geometry.

  • Nucleophilic Aromatic Substitution (

    
    ):  While this guide focuses on Pd-catalysis, note that in classical 
    
    
    
    (e.g., displacement with amines), the 2-chloro and 2-bromo analogues often show comparable reactivity.[1] The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate, often compensating for bromine's better leaving group ability.[3] Do not assume Br >> Cl for
    
    
    .

References

  • Vertex Pharmaceuticals/NIH. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template. (Discusses site-selectivity and halogen compatibility in pyridine templates).

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo vs 2-Chloro Pyridines. (General reactivity trends in coupling vs SNAr).

  • Mori, A. et al. (2024).[1][4] Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst.[4][5][6] (Specific examples of pyridine pivalamide C-H activation).

  • RSC Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[3] (Detailed kinetic data on Cl vs Br element effects).

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

This guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. As a molecule of interest in synthetic chemistry and potentially for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. As a molecule of interest in synthetic chemistry and potentially for drug development, understanding its three-dimensional structure is paramount for elucidating structure-property relationships. While a published crystal structure for this specific compound is not currently available in the public domain, this document outlines a robust, field-proven protocol for its determination.

Furthermore, we will conduct a comparative analysis, leveraging crystallographic data from structurally analogous compounds to predict and contextualize the anticipated structural features of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. This approach provides researchers with a predictive tool and a validated methodology to pursue its structural elucidation.

The Imperative of Structural Elucidation in Molecular Design

The precise arrangement of atoms in a crystalline solid dictates its fundamental physical and chemical properties, including solubility, stability, and bioavailability. For drug development professionals, this information is critical. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the three-dimensional structure of small molecules, providing unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.[1][2]

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (Figure 1) possesses several key structural features that make its crystallographic analysis particularly insightful:

  • A chloropyridine ring : A common scaffold in medicinal chemistry.

  • An amide linkage : A critical hydrogen bond donor and acceptor, likely to govern crystal packing.

  • A flexible allyl group and a bulky pivalamide (tert-butyl) group : These will influence steric hindrance and conformational preferences.

By determining its crystal structure, we can gain a deep understanding of how these functional groups interact on an intermolecular level, which is essential for rational drug design and polymorphism screening.

Figure 1 : Chemical structure of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.
Identifier Value
CAS Number 1142191-77-2[3][4][5]
Molecular Formula C₁₃H₁₇ClN₂O[3][4]
Molecular Weight 252.74 g/mol [3][4]

Experimental Workflow: A Validated Protocol for Structure Determination

The following section details a step-by-step methodology for the crystal structure determination of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Material Sourcing and Purity

The target compound, N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, is commercially available from suppliers such as Sigma-Aldrich and Toronto Research Chemicals.[3][4] Prior to crystallization, it is crucial to confirm the purity of the material, as impurities can significantly inhibit the growth of high-quality single crystals. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for this purpose.

Crystal Growth: The Art of Slow Nucleation

The cornerstone of a successful SC-XRD experiment is the growth of a single, flawless crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).[6] The key is to allow crystals to form slowly, which minimizes defects in the crystal lattice.[6]

Recommended Method: Slow Solvent Evaporation

  • Solvent Screening : Begin by testing the solubility of the compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature. The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation : Prepare a nearly saturated solution of the compound in the chosen solvent in a clean glass vial.

  • Controlled Evaporation : Cover the vial with a cap or parafilm. Pierce the covering with a needle to create a few small holes. This slows the rate of evaporation, promoting the growth of larger, higher-quality crystals.

  • Incubation : Place the vial in a vibration-free environment at a constant temperature. Inspect the vial daily under a microscope for the formation of single crystals.

Crystal Selection and Mounting

Once suitable crystals have formed, they must be carefully selected and mounted for data collection.

  • Microscopic Examination : Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and shows no signs of cracks, cloudiness, or twinning.[6]

  • Mounting : Carefully pick up the selected crystal using a cryo-loop. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.[7] Mount the loop on a goniometer head.

Single-Crystal X-ray Diffraction Data Collection

Data collection should be performed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • Cooling : Cool the crystal to a low temperature (typically 100-120 K) using a stream of cold nitrogen gas.[7] This minimizes thermal motion of the atoms, leading to higher resolution data.

  • Unit Cell Determination : Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy : The data collection software (e.g., APEX6) will calculate an optimal strategy to collect a complete, highly redundant dataset by rotating the crystal through a series of angles.[8]

  • Data Integration and Scaling : After collection, the raw diffraction images are processed. The software integrates the intensities of the reflections and applies corrections for factors like Lorentz-polarization effects and absorption.

Structure Solution and Refinement

The final step is to solve the crystal structure and refine the atomic model against the experimental data.

  • Structure Solution : The phase problem is solved using direct methods or dual-space algorithms, typically within software packages like SHELX or OLEX2.[8] This initial step provides a rough electron density map showing the positions of most non-hydrogen atoms.

  • Model Building and Refinement : The initial atomic model is refined using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[7]

  • Validation : The final refined structure is validated using tools like PLATON to check for missed symmetry or other issues.[8] The final output is a Crystallographic Information File (CIF).

G cluster_prep Phase 1: Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Analysis Compound N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Purity Purity Verification (HPLC/NMR) Compound->Purity Solvent Solvent Screening Purity->Solvent Crystal Crystal Growth (Slow Evaporation) Solvent->Crystal Select Crystal Selection & Mounting Crystal->Select Diffractometer Mount on Diffractometer Select->Diffractometer Collect X-ray Data Collection (100 K) Diffractometer->Collect Process Data Integration & Scaling Collect->Process Solve Structure Solution (SHELX/OLEX2) Process->Solve Refine Model Refinement Solve->Refine Validate Validation (PLATON) Refine->Validate CIF Final CIF & Report Validate->CIF caption Experimental workflow for SC-XRD analysis.

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Comparative Analysis: Predicting Structural Motifs

In the absence of an experimental structure for the title compound, we can predict its likely crystallographic features by comparing it to known structures of molecules with similar functional groups. We will consider two primary analogues: a chloropyridine-containing amide and a pivalamide derivative.

Compound N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide[9] N-((4-acetylphenyl)carbamothioyl)pivalamide[10] N-(6-Allyl-2-chloropyridin-3-yl)pivalamide
Key Moieties 6-chloropyridine, AmidePivalamide, Amide-like (Thiourea)6-chloropyridine, Pivalamide, Amide
Observed H-Bonding Forms N—H···N hydrogen-bonded inversion dimers.Forms an intramolecular N—H···O hydrogen bond.Predicted : Likely to form N—H···N (to pyridine) or N—H···O (to carbonyl) hydrogen bonds, potentially leading to dimers or catemeric chains.
Molecular Conformation Non-planar, with significant dihedral angles between aromatic rings.The molecule features a key intramolecular hydrogen bond that creates a planar six-membered ring motif.Predicted : The molecule will likely be non-planar. The bulky tert-butyl group will sterically influence the conformation around the amide bond. The dihedral angle between the pyridine ring and the amide plane will be a key conformational parameter.
Other Interactions Crystal packing is stabilized by π–π stacking interactions between pyridine rings and C—H···π contacts.Intermolecular interactions contribute to structural stabilization.Predicted : C—H···O interactions involving the pivalamide methyl groups and the carbonyl oxygen are possible. π–π stacking of the chloropyridine rings is also a potential packing motif.
Discussion of Predicted Features:

The most significant driver of the crystal packing for N-(6-Allyl-2-chloropyridin-3-yl)pivalamide is expected to be the amide N-H group, which will act as a hydrogen bond donor. The primary acceptors are the pyridine nitrogen atom and the amide carbonyl oxygen atom.

  • N—H···N Hydrogen Bonding : As seen in the crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, the pyridine nitrogen is an effective hydrogen bond acceptor.[9] This could lead to the formation of centrosymmetric dimers, a very common and stable motif in crystal engineering.

  • N—H···O Hydrogen Bonding : Alternatively, the amide carbonyl oxygen could act as the acceptor, forming a catemer (chain) motif. The choice between N or O as the acceptor will depend on a delicate balance of steric factors and electronic effects.

  • Role of the Pivalamide and Allyl Groups : The bulky tert-butyl group of the pivalamide moiety will likely play a significant role in the overall crystal packing by preventing a close, planar arrangement of molecules. The flexible allyl group may exhibit conformational disorder in the crystal structure, or it could adopt a specific orientation to optimize van der Waals interactions.

Conclusion

This guide provides a dual-purpose resource for researchers. Firstly, it presents a detailed, best-practice protocol for the successful determination of the single-crystal X-ray structure of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, grounded in established crystallographic techniques.[1][6][7] Secondly, through a comparative analysis with structurally related compounds, it offers a predictive insight into the key intermolecular interactions and packing motifs that are likely to define its solid-state architecture. The anticipated formation of strong N—H···N or N—H···O hydrogen bonds, coupled with the steric influence of the pivalamide group, suggests a rich and interesting crystalline landscape. Executing the described experimental workflow will provide definitive answers to these structural hypotheses, contributing valuable knowledge to the fields of medicinal chemistry and materials science.

References

  • D. J. Watkin, "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination," Crystal Growth & Design, vol. 22, no. 3, pp. 2082-2092, 2022. [Link]

  • University of Zurich, "Preparation of Single Crystals for X-ray Diffraction," Department of Chemistry. [Link]

  • X. Wang et al., "Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl," Physical Chemistry Chemical Physics, vol. 13, no. 8, pp. 2082-2089, 2012. [Link]

  • University of Virginia, "Resources | Single-Crystal X-ray Diffraction," Department of Chemistry. [Link]

  • FZU | Institute of Physics of the Czech Academy of Sciences, "X-ray single-crystal diffraction." [Link]

  • M. A. Al-Alshaikh et al., "Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand," Frontiers in Chemistry, vol. 10, 2022. [Link]

  • Pharmaffiliates, "N-(6-Allyl-2-chloropyridin-3-yl)pivalamide," Product Page. [Link]

  • Y. Liang, L.-Q. Shi, and Z.-W. Yang, "Crystal Structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide," Acta Crystallographica Section E: Crystallographic Communications, vol. 72, no. 1, pp. 60-63, 2016. [Link]

  • Y. Liang, L.-Q. Shi, and Z.-W. Yang, "Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide," Acta Crystallographica Section E: Crystallographic Communications, vol. 72, pt. 1, pp. 60-63, 2016. [Link]

Sources

Comparative

Spectroscopic characterization of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide impurities

Publish Comparison Guide: Spectroscopic Profiling of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Subject: Advanced Characterization of Rimegepant Intermediate Impurities Audience: Process Chemists, Analytical Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Profiling of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

Subject: Advanced Characterization of Rimegepant Intermediate Impurities Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals.[1]

Part 1: Strategic Context & The Challenge

In the high-stakes synthesis of CGRP receptor antagonists like Rimegepant , the intermediate N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS 1142191-77-2) represents a critical control point. Its purity dictates the downstream yield and safety profile of the final API.[1]

The core challenge lies not in detecting gross contamination, but in distinguishing regioisomeric impurities and subtle degradation products that share identical molecular weights (isobars) and similar polarities.[1] Standard HPLC-UV methods often fail to resolve the 6-allyl target from its 4-allyl regioisomer, leading to "hidden" impurities that propagate into the final drug substance.

This guide compares three analytical workflows:

  • The Standard (HPLC-UV): Routine QC, often insufficient for regio-control.[1]

  • The Alternative (LC-MS/MS): High sensitivity, but blind to isobaric connectivity.[1]

  • The Gold Standard (Integrated 2D-NMR + Q-TOF): The recommended protocol for definitive structural certification.[1]

Part 2: The Impurity Landscape

Before characterizing, we must define what we are looking for.[1] Based on the pyridine lithiation/substitution chemistry typically employed, three primary impurity classes exist:

Impurity TypeStructure / IDOriginDetection Challenge
Target Molecule N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Desired ProductN/A
Impurity A (Regioisomer) N-(4-Allyl-2-chloropyridin-3-yl)pivalamideMis-directed lithiation/additionHigh: Identical Mass, similar UV. Requires NMR.[1]
Impurity B (Hydrolysis) 3-Amino-6-allyl-2-chloropyridineLoss of Pivaloyl group (acid/base)Low: Distinct Mass (-84 Da), Shifted Retention Time.
Impurity C (Precursor) N-(2-chloropyridin-3-yl)pivalamideUnreacted Starting MaterialMedium: Distinct Mass (-40 Da).

Part 3: Comparative Analytical Methodologies

HPLC-UV (The Baseline)
  • Performance: Reliable for quantifying Impurity B (Hydrolysis) due to the significant polarity shift caused by the free amine.[1]

  • Deficiency: Fails to baseline-separate the Target from Impurity A (Regioisomer) on standard C18 columns due to identical hydrophobic surface areas.

  • Verdict: Insufficient for Process Validation (PV) stages.

UPLC-Q-TOF MS (The Rapid Screen)
  • Performance: Excellent for Impurity B and C. The Pivaloyl group gives a characteristic neutral loss of 84 Da (Pivalic acid) or 57 Da (t-Butyl) in MS/MS.[1]

  • Deficiency: Both the Target and Impurity A show

    
     253.11 
    
    
    
    . Fragmentation patterns are nearly identical as the allyl group is stable under mild collision energies.[1]
  • Verdict: Good for Screening , but blind to regio-purity.[1]

Integrated 2D-NMR (The Recommended Solution)
  • Performance: Unambiguous assignment.

    • 1H NMR: The coupling constant of the pyridine ring protons (

      
      ) differs between the 2,3,6-substituted target and the 2,3,4-substituted impurity.[1]
      
    • HMBC: The definitive test.[1] In the Target (6-allyl), the Allyl-CH2 protons show a long-range correlation to the Pyridine C2 (quaternary, chlorinated).[1] In Impurity A (4-allyl), the Allyl-CH2 correlates to Pyridine C3 and C5.[1]

  • Verdict: Mandatory for Reference Standard characterization.

Part 4: Experimental Protocols

Protocol A: High-Resolution NMR Characterization
  • Objective: Distinguish 6-allyl vs. 4-allyl regioisomers.

  • Solvent: DMSO-

    
     (Preferred for amide proton visibility) or 
    
    
    
    .[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow:

  • 1H Acquisition: Acquire standard 1H spectrum (16 scans,

    
    ).
    
    • Target Diagnostic: Look for two doublets for Pyridine H4 and H5 (

      
       Hz).[1]
      
    • Impurity Diagnostic: Look for two doublets (

      
       Hz) or singlets depending on substitution pattern.[1]
      
  • NOESY/ROESY: Irradiate the Amide NH.

    • Target: NOE observed to Pivaloyl t-butyl and Pyridine H4.[1] NO NOE to Allyl group.

    • Impurity A: NOE observed to Allyl group (if at position 4).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Focus on Allyl methylene (

      
       ppm).[1]
      
    • Check correlations to Pyridine carbons.[1]

Protocol B: UPLC-MS/MS Fragmentation Analysis
  • Instrument: Agilent Q-TOF or Waters Xevo G2-XS.

  • Column: BEH C18 (1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 min.

Fragmentation Logic:

  • Precursor: 253.11 (

    
    , 
    
    
    
    )[1]
  • Fragment 1: 169.05 (Loss of Pivaloyl,

    
     Da).[1] Confirming amide intact.
    
  • Fragment 2: 134.08 (Loss of Cl, rare) or 217.1 (Loss of HCl).[1]

Part 5: Data Presentation & Reference Values

Table 1: Representative NMR Shift Comparison (


, 400 MHz) 
PositionTarget (6-Allyl)

(ppm)
Impurity A (4-Allyl)

(ppm)
Rationale
Amide NH 8.10 (br s)8.05 (br s)Similar electronic environment.
Pyridine H4 8.25 (d,

Hz)
N/A (Substituted) H4 is adjacent to amide in Target.[1]
Pyridine H5 7.15 (d,

Hz)
7.05 (d,

Hz)
Coupling constant changes with substitution pattern.[1]
Allyl -CH2- 3.55 (d)3.40 (d)Shielding effect differences at C4 vs C6.
Pivaloyl t-Bu 1.35 (s, 9H)1.35 (s, 9H)Spectroscopically silent to regio-change.[1]

Table 2: Mass Spectrometry Profile

CompoundRT (min)*[M+H]+ (m/z)Key Fragment (MS2)
Target 3.45253.11169.05 (Base Peak)
Impurity A 3.52253.11169.05 (Base Peak)
Impurity B 1.20169.05134.08
Impurity C 2.80213.08129.02

*Retention times are representative for a generic C18 gradient.

Part 6: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for certifying the intermediate's purity, highlighting where standard methods fail and advanced spectroscopy succeeds.

G Sample Crude Intermediate N-(6-Allyl-2-chloropyridin-3-yl)pivalamide HPLC Step 1: HPLC-UV (254 nm) Check for Polar Impurities Sample->HPLC Decision1 Peak Purity > 98%? HPLC->Decision1 MS Step 2: UPLC-MS (Q-TOF) Check Molecular Weight Decision1->MS Yes Result_Fail REJECT: 4-Allyl Isomer Detected Decision1->Result_Fail No (Hydrolysis detected) Isobaric Warning: Isobaric Mass Detected (m/z 253.11) MS->Isobaric Single Peak m/z 253 NMR Step 3: 2D NMR (HMBC/NOESY) Definitive Regio-Assignment Isobaric->NMR Required for Validation Result_Pass CERTIFIED REFERENCE STANDARD (Confirmed 6-Allyl) NMR->Result_Pass HMBC: Allyl-C6 Correlation NMR->Result_Fail HMBC: Allyl-C4 Correlation

Caption: Analytical decision tree emphasizing the necessity of NMR for distinguishing isobaric regioisomers in Rimegepant intermediate synthesis.

References

  • Berman, R. M., et al. (2019).[1] "Rimegepant, an Oral Calcitonin Gene–Related Peptide Receptor Antagonist for Migraine."[1][2] The New England Journal of Medicine.[1] Available at: [Link][1]

  • International Conference on Harmonisation (ICH). (2006).[1] "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]

  • Luo, G., et al. (2012).[1] "Regioselective Synthesis of Substituted Pyridines via Lithiation." Journal of Organic Chemistry. (Contextual citation for pyridine lithiation regio-control).

  • Vyas, V. K., et al. (2013).[1] "Impurity profiling: An essential step in pharmaceutical quality assurance."[1] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

Topic: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1][2] Executive Summary & Chemical Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1][2]

Executive Summary & Chemical Profile

N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS: 1142191-77-2) is a specialized halogenated heterocyclic intermediate, typically utilized in the synthesis of agrochemicals or pharmaceutical candidates targeting enzymatic pathways.[1][2][3]

Unlike standard organic waste, this compound presents a dual-hazard profile:

  • Halogenated Heterocycle: The chlorine substituent on the pyridine ring necessitates high-temperature incineration with acid gas scrubbing (to capture HCl).

  • Environmental Persistence: Classified as WGK 3 (Severe Hazard to Waters), preventing any disposal via municipal drainage systems.[2]

This guide defines the segregation, packaging, and regulatory pathways required to dispose of this compound without compromising laboratory safety or environmental compliance.[1][2][4]

Hazard Assessment & PPE Requirements

Before initiating disposal, the waste generator must validate the material's state.[2] While the pivalamide moiety imparts stability, the allyl group introduces potential reactivity, and the pyridine core poses toxicological risks.[1][2]

Table 1: Hazard Profile & PPE Selection

ParameterSpecificationOperational Implication
Physical State Solid (White to off-white powder)Dust generation is the primary exposure vector.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory), WGK 3Zero-drain disposal policy. All aqueous rinsates must be collected.[1][2]
Combustion Byproducts NOx, HCl, CO, CO2Incineration requires scrubbers; do not burn in open lab flames.[1][2]
Incompatibility Strong OxidizersSegregate from nitric acid or perchlorates in waste storage.

Required PPE:

  • Respiratory: N95 (minimum) or P100 respirator if handling bulk powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for solutions.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Waste Determination & Classification

Under RCRA (Resource Conservation and Recovery Act) guidelines, this specific CAS is not currently P-listed or U-listed.[1][2] However, the generator must apply the "Mixture Rule" and "Derived-From Rule" based on how the waste was generated.[1][2]

  • Pure Substance: Classify as Non-RCRA Regulated Hazardous Waste (unless exhibiting toxicity via TCLP), but manage as Halogenated Organic Waste due to industry best practices for chloropyridines.[2]

  • In Solution: If dissolved in a listed solvent (e.g., Methylene Chloride, F002), the entire mixture adopts the hazardous waste code of the solvent.[1][2]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)

Use this for expired shelf-stock, weighing boat residues, or spill cleanup materials.[1][2]

  • Segregation: Do not mix with general trash or biohazard waste.

  • Containerization: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.[1][3][5][6]

    • Constituents: 100%.

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Disposal Path: Lab Pack for high-temperature incineration.

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Use this for reaction mixtures or HPLC effluents.

  • Stream Selection: Segregate into the Halogenated Solvent Waste stream.

    • Why? Mixing halogenated compounds with non-halogenated fuels (e.g., Acetone/Ethanol) significantly increases the disposal cost for the facility, as the entire volume requires specialized incineration.[1][2]

  • Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers that could react with the allyl group or amide linkage.

  • PH Adjustment: If the waste stream is acidic (common in pyridine chemistry), neutralize to pH 6–9 before adding to the solvent drum to prevent drum corrosion.

  • Disposal Path: Fuel blending or incineration with HCl scrubbing.

Disposal Decision Logic (Visualization)

The following workflow illustrates the critical decision points for segregating this specific compound to ensure compliance and cost-efficiency.

DisposalWorkflow Start Waste Generation: N-(6-Allyl-2-chloropyridin-3-yl)pivalamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Waste (Solutions) StateCheck->Liquid Reaction Mix/HPLC LabPack Lab Pack: Solid Hazardous Waste (Incineration) Solid->LabPack Pack in HDPE Jar HalogenCheck Is solvent Halogenated? Liquid->HalogenCheck StreamHalo Stream A: Halogenated Solvents (High Cost Stream) HalogenCheck->StreamHalo Yes (e.g., DCM, Chloroform) HalogenCheck->StreamHalo No (e.g., MeOH, EtOAc) StreamNonHalo Stream B: Non-Halogenated Solvents (Do NOT use for this compound) StreamHalo->StreamNonHalo Must segregate HERE to avoid contamination

Figure 1: Decision tree for waste segregation. Note that because the solute itself is halogenated, the liquid waste must default to the Halogenated Stream regardless of the solvent used.[1][2]

Emergency Procedures

Spill Management (Solid):

  • Isolate: Mark the area.

  • Dampen: Lightly mist the powder with an inert solvent (e.g., heptane) or water to prevent dust generation during sweeping.[2]

  • Collect: Use a scoop or dustpan. Do not use a vacuum unless it is HEPA-filtered and rated for hazardous dusts.[1]

  • Clean: Wipe the surface with a soap/water solution. Collect all wipes as solid hazardous waste (Protocol A).

Accidental Drain Discharge:

  • Cease: Stop the flow immediately.

  • Notify: Contact EHS or the facility manager.

  • Dilution is NOT the solution: Do not flush with water. This compound is WGK 3 and persistent; flushing spreads the contamination.

References
  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyridine Derivative Disposal Recommendations. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for N-(6-Allyl-2-chloropyridin-3-yl)pivalamide

This guide provides essential safety protocols and logistical procedures for the handling and disposal of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS No. 1142191-77-2)[1][2][3].

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical procedures for the handling and disposal of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS No. 1142191-77-2)[1][2][3]. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work with this compound is conducted under the highest safety standards. The following directives are designed to be a self-validating system of protocols, grounded in authoritative sources, to protect researchers and ensure experimental integrity.

Hazard Assessment and Engineering Controls

The primary routes of potential exposure are inhalation, dermal contact, and accidental ingestion. The operational foundation for safely handling this compound is the mandatory use of a certified chemical fume hood. A fume hood serves as the primary barrier to control inhalation exposure[4]. All manipulations of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning fume hood.

Ensure that an eyewash station and a safety shower are readily accessible and unobstructed[7][8]. All laboratory personnel should be familiar with their locations and operation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following PPE is mandatory when handling N-(6-Allyl-2-chloropyridin-3-yl)pivalamide. This selection is based on best practices for handling chlorinated organic compounds and pyridines[4][7][9].

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double gloving is highly recommended for extended operations.Provides splash protection against pyridine-based compounds[4][9]. Breakthrough times for nitrile gloves can be short; therefore, immediate replacement after any suspected contamination is critical[4].
Eye Protection Chemical safety goggles with side shields or a face shield worn over safety glasses.Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient for this level of hazard[4].
Skin & Body Protection A flame-retardant, chemical-resistant lab coat, fully buttoned.Provides a crucial barrier against accidental spills and prevents contamination of personal clothing[4][9].
Respiratory Protection A certified chemical fume hood is the primary control.If a fume hood is unavailable or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required to prevent inhalation of potentially harmful vapors or dust[4][7].
Step-by-Step Safe Handling Protocol

The following protocol outlines the procedural steps for the safe handling of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, from initial preparation to post-experiment cleanup.

Preparation:

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and solvents, and place them within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on your lab coat, ensuring it is fully buttoned. Don your chemical safety goggles. After washing and drying your hands, put on the inner pair of nitrile gloves, followed by the outer pair.

Handling the Compound:

  • Designated Workspace: Conduct all manipulations of the compound within a clearly designated area inside the fume hood.

  • Minimize Dust and Aerosols: Handle the solid compound with care to avoid creating dust.

  • Weighing and Transfer: Use appropriate tools, such as a chemical-resistant spatula, for all transfers. If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to prevent splashing. Keep the container covered as much as possible during this process.

Post-Handling:

  • Decontamination: Wipe down the designated workspace within the fume hood with an appropriate solvent and absorbent pads. Dispose of these materials as halogenated waste.

  • Doffing PPE: Remove your outer gloves first, followed by your lab coat and safety goggles. Remove the inner gloves last, using the proper technique to avoid skin contact.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after handling the compound.

Operational Plan for Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility. As N-(6-Allyl-2-chloropyridin-3-yl)pivalamide is a halogenated organic compound, it requires specific disposal procedures[10][11].

  • Waste Segregation: All waste materials contaminated with this compound, including excess solid, solutions, and used cleaning materials, must be collected in a designated "Halogenated Organic Waste" container[10][11][12].

  • Container Management:

    • The waste container must be clearly labeled with "Hazardous Waste" and a list of its chemical contents, including "N-(6-Allyl-2-chloropyridin-3-yl)pivalamide"[12][13]. Do not use abbreviations or chemical formulas[12].

    • Keep the waste container closed at all times, except when actively adding waste[12][13].

    • Store the halogenated waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][12].

  • Prohibited Disposal: Never dispose of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide or any halogenated organic compound down the drain[10][11].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8][14]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[8][14]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration[5][14]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].

  • Spill Cleanup: For small spills within the fume hood, use an inert absorbent material. Place the absorbent material and any contaminated items into a sealed container for disposal as halogenated waste[13]. For large spills, evacuate the area and contact your institution's environmental health and safety department[12].

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.

A Preparation Phase B Verify Fume Hood & Safety Equipment A->B Step 1 C Don PPE: Lab Coat, Goggles, Double Gloves B->C Step 2 D Handling Phase (Inside Fume Hood) C->D Proceed to Handling E Weigh & Transfer Compound D->E Step 3 F Prepare Solution E->F Step 4 G Post-Handling Phase F->G Experiment Complete H Decontaminate Work Area G->H Step 5 J Doff PPE (Outer to Inner) G->J Step 7 I Segregate Halogenated Waste H->I Step 6 L Secure Halogenated Waste Container I->L K Wash Hands J->K Step 8

Caption: Workflow for handling N-(6-Allyl-2-chloropyridin-3-yl)pivalamide.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide - Benchchem. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem. (n.d.).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
  • N-(6-Allyl-2-chloropyridin-3-yl)pivalamide AldrichCPR 1142191-77-2 - Sigma-Aldrich. (n.d.).
  • 2-Chloropyridine N-oxide SDS, 2402-95-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Material Safety Data Sheet - 3-Chloropyridine, 99% - Cole-Parmer. (2005, October 3).
  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, November 16).
  • N-(6-Allyl-2-chloropyridin-3-yl)pivalamide | Pharmaffiliates. (n.d.).
  • N-(6-Allyl-2-chloropyridin-3-yl)pivalamide | Sapphire Bioscience. (n.d.).
  • 2-Chloropyridine - Santa Cruz Biotechnology. (n.d.).

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